Retro-indolicidin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C100H132N26O13 |
|---|---|
Molecular Weight |
1906.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
InChI Key |
URAYGHMKVDKOFC-GZCUHJJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Retro-indolicidin: A Technical Deep Dive into its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-indolicidin is a synthetic antimicrobial peptide (AMP) that has garnered interest for its potent biological activity, which mirrors that of its parent peptide, indolicidin. Indolicidin, a 13-amino acid cationic peptide rich in tryptophan, was first isolated from the cytoplasmic granules of bovine neutrophils. It is a member of the cathelicidin family of host defense peptides. The retro-analog, this compound, is a synthetic peptide with the reversed amino acid sequence of indolicidin. This guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and mechanistic insights. While specific quantitative data for this compound is often reported as being similar to indolicidin, this guide will primarily present the detailed data available for indolicidin as a reference point and will note the qualitative comparisons made in the literature for its retro-analog.
Discovery and Origin
Indolicidin was first identified in bovine neutrophils as a host defense peptide. Its unique composition, particularly its high tryptophan content, contributes to its broad-spectrum antimicrobial activity. This compound was synthesized to investigate the structure-activity relationship of indolicidin. The rationale behind its creation was to explore whether the biological activity of the peptide was dependent on its specific amino acid sequence or on the overall composition and physicochemical properties. Studies have shown that this compound exhibits antimicrobial and hemolytic activities that are very similar to those of indolicidin, suggesting that the precise sequence is not the sole determinant of its function.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of indolicidin. It is important to note that while direct comparative data for this compound is limited, the literature consistently suggests a similar activity profile.
Table 1: Antimicrobial Activity of Indolicidin (Minimum Inhibitory Concentration - MIC)
| Microorganism | Strain | MIC (µM) |
| Escherichia coli | ATCC 25922 | 32[1] |
| Multi-drug Resistant E. coli | MDR 1 | 32[1] |
| Multi-drug Resistant E. coli | MDR 2 | 32[1] |
| *Multi-drug Resistant E. coli | MDR 3 | 32[1] |
| Staphylococcus aureus | ATCC 25923 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 8 |
Table 2: Cytotoxicity of Indolicidin and its Analogs (IC50)
| Cell Line | Peptide | IC50 (µM) | Reference |
| Calmodulin-stimulated phosphodiesterase | Indolicidin | In nanomolar range | [2] |
| Calmodulin-stimulated phosphodiesterase | Alanine analog of Indolicidin | Comparable to Indolicidin | [2] |
Table 3: Hemolytic Activity of Indolicidin
| Peptide | Concentration (µg/mL) | Hemolysis (%) |
| Indolicidin | 100 | >60% |
| Indolicidin Analog 1 | 100 | <10% |
| Indolicidin Analog 2 | 100 | <10% |
Note: The hemolytic activity of this compound is reported to be remarkably lower than that of indolicidin.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and its parent peptide are crucial for reproducible research. The following sections outline the methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound, like indolicidin, can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and couple it to the resin. The reaction progress can be monitored by a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture: Grow the bacterial strains in CAMHB to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effect of the peptide on eukaryotic cells.
Materials:
-
Human cell lines (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for indolicidin, and likely this compound, involves direct interaction with and disruption of microbial cell membranes. However, evidence also suggests intracellular targets.
Proposed Mechanism of Action for Indolicidin/Retro-indolicidin
References
- 1. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 2. Indolicidin, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Retro-indolicidin: A Deep Dive into Structure and Conformational Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure and conformational behavior of retro-indolicidin, a synthetic analog of the naturally occurring antimicrobial peptide, indolicidin. By reversing the amino acid sequence of the parent peptide, this compound offers unique insights into the structural determinants of antimicrobial activity and serves as a valuable tool in the development of novel therapeutic agents. This document synthesizes key findings from spectroscopic analyses and outlines the experimental protocols crucial for its study.
Introduction to this compound
Indolicidin is a 13-residue cationic peptide (ILPWKWPWWPWRR-NH₂) isolated from bovine neutrophils, notable for its high content of tryptophan and proline residues.[1] Its retro-analog, this compound (RRWPWWPWKWPLI-NH₂), is a peptide with the same amino acid composition but a reversed sequence. Crucially, studies have demonstrated that the functional behavior of this compound is identical to that of its native counterpart.[2] This remarkable similarity in biological activity, including antibacterial potency and binding affinity for bacterial endotoxins like lipopolysaccharide (LPS), suggests that their gross conformational characteristics are highly comparable.[2] This equivalence makes the extensive structural data available for indolicidin a reliable proxy for understanding the conformation of this compound.
Conformational Analysis: Key Methodologies
The primary techniques for elucidating the structure of indolicidin and this compound are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide critical information about the peptide's secondary structure and three-dimensional fold in various environments.
CD spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution.[3] It measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation.
Experimental Protocol: Peptide Analysis by CD Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized peptide (this compound) in a suitable buffer, such as 10 mM sodium phosphate or 10 mM ammonium acetate, to a final concentration of 30-100 µM.[4][5] Optically inactive buffers are required to prevent interference.[6]
-
For membrane-mimicking studies, prepare small unilamellar vesicles (SUVs) by dissolving lipids (e.g., DMPC/DMPG at a 3:1 molar ratio) in a chloroform/methanol mixture, drying to a film, and rehydrating with buffer.[4] Homogenize the suspension by vortexing and sonication.
-
Incubate the peptide with the lipid vesicles or detergent micelles (e.g., SDS) at a defined peptide-to-lipid molar ratio (e.g., 1:50).[4]
-
-
Data Acquisition:
-
Use a calibrated spectropolarimeter (e.g., Jasco J-815).[5]
-
Acquire spectra in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[4][7]
-
Maintain a constant temperature (e.g., 20-30°C) using a thermostated cell holder.[4]
-
Set instrument parameters: scanning speed of 50-100 nm/min, a bandwidth of 1 nm, and a data pitch of 0.1-0.5 nm.[5][7]
-
Record multiple scans (e.g., 4-10) for each sample and average them to improve the signal-to-noise ratio.[7]
-
-
Data Processing:
-
Subtract a baseline spectrum of the buffer or lipid solution without the peptide.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the peptide concentration, path length, and number of residues.
-
Structural Insights from CD Spectra
Comparative analysis of indolicidin and this compound reveals nearly identical CD profiles, supporting their structural equivalence.[2]
-
In Aqueous Solution: Both peptides exhibit a spectrum characterized by a broad negative band around 200 nm. This feature is indicative of a largely unordered or random coil conformation.[2] A distinct positive band is also observed at approximately 228 nm, which is attributed to the electronic transitions of the numerous tryptophan side chains.[2]
-
In Membrane-Mimicking Environments (LPS-bound): Upon binding to bacterial lipopolysaccharide (LPS), a significant conformational change occurs. The spectra show a transition from a small positive band to a significant negative band at 228 nm.[2] This indicates a reorientation of the tryptophan residues as the peptide inserts into the hydrophobic environment of the lipid assembly. The remarkable similarity between the LPS-bound spectra of indolicidin and this compound underscores their shared mechanism of action.[2]
| Condition | Predominant Conformation | Key Spectral Features | Reference |
| Aqueous Buffer (pH 7.0) | Unordered / Random Coil | Broad negative band at ~200 nm; Positive band at ~228 nm (Tryptophan) | [2] |
| LPS-Bound State | Environment-induced ordering | Transition to a significant negative band at 228 nm | [2] |
| SDS Micelles / Lipid Vesicles | Turn conformations | Negative band at 225-227 nm (attributed to Trp and β-turns) | [8] |
NMR spectroscopy is the method of choice for determining the high-resolution, three-dimensional structure of peptides in solution.[9] It provides information on atomic-level distances and dihedral angles, allowing for the calculation of a structural ensemble.
Experimental Protocol: Peptide Structure Determination by NMR
-
Sample Preparation:
-
Dissolve the peptide to a high concentration (typically >0.5 mM) in a buffered solution (e.g., 10 mM MES, 20 mM NaCl) containing 5-10% D₂O for the spectrometer lock.[10][11] The pH should be maintained below 7.5 to observe amide protons.[10]
-
For membrane interaction studies, dissolve the peptide in the presence of perdeuterated detergent micelles, such as dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS), at a concentration well above the critical micelle concentration.[12]
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).[11]
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which are used as distance restraints for structure calculation.[13]
-
COSY (Correlation Spectroscopy): Identifies through-bond proton connectivities.
-
-
Structure Calculation:
-
Assign all proton resonances using the combination of TOCSY and NOESY spectra.
-
Integrate NOESY cross-peaks and convert them into upper-limit distance restraints.
-
Use computational protocols, such as distance geometry (DG) and molecular dynamics (MD), to calculate an ensemble of structures that satisfy the experimental restraints.[9]
-
Refine the resulting structures in a full force field with explicit solvent.
-
Structural Insights from NMR Studies
While specific high-resolution NMR data for this compound is not as widely published as for indolicidin, the established structural homology allows for strong inferences. NMR studies of indolicidin reveal a highly flexible and environment-dependent structure.
-
In Aqueous Solution: The peptide exists in multiple conformations, appearing as a globular and amphipathic structure.[1] Severe signal overlap in NMR spectra under these conditions indicates a lack of a single, well-defined fold.[8]
-
In Membrane-Mimicking Environments (DPC/SDS Micelles): In the presence of detergent micelles, indolicidin adopts a more defined, extended conformation.[14] The structure is characterized as a wedge shape, with a central hydrophobic core formed by proline and tryptophan residues, flanked by positively charged regions at the termini.[14] This amphipathic arrangement is ideal for insertion into a lipid bilayer interface. Multiple conformations are still present, suggested to arise from different contacts between the two "WPW" motifs.[1] The backbone is well-defined between residues 3 and 11, featuring turn-like structures.[14]
| Environment | Structural Characteristics | Key Findings | Reference |
| Aqueous Solution | Globular, amphipathic, multiple conformations | Lacks a single well-defined structure | [1] |
| DPC Micelles (Zwitterionic) | Extended, wedge-shaped, amphipathic | Well-defined backbone (residues 3-11) with two half-turns. Tryptophan side chains fold against the backbone. | [14] |
| SDS Micelles (Anionic) | Extended, amphipathic | Similar to DPC structure but lacks one bend. Tryptophan side chains are less defined and extend away from the backbone. | [14] |
| 50% Trifluoroethanol (TFE) | Multiple conformations | Presence of multiple conformations confirmed | [1] |
Visualizations
Logical Workflow for Conformational Analysis
The following diagram illustrates the typical workflow for the structural and conformational analysis of this compound.
Caption: Workflow for this compound Conformational Analysis.
Peptide-Membrane Interaction Pathway
This diagram shows a simplified model of this compound's initial interaction with a bacterial cell membrane component, a critical step in its antimicrobial action.
Caption: this compound's Initial Membrane Interaction Pathway.
Conclusion
The structural analysis of this compound reveals a peptide with remarkable conformational plasticity, a key feature linked to its potent antimicrobial activity. While largely unstructured in aqueous environments, it undergoes a significant conformational rearrangement upon interacting with membrane-mimicking structures, adopting a well-defined amphipathic fold. Critically, extensive comparative studies show that this compound is a faithful structural and functional mimic of the native indolicidin peptide.[2] This understanding, derived from CD and NMR spectroscopy, provides a solid foundation for the rational design of new peptide-based therapeutics with enhanced stability and efficacy. The plasticity in its structure is not a liability but a crucial element of its broad-spectrum activity, allowing it to adapt to and disrupt diverse microbial membranes.
References
- 1. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 4.5. Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis [bio-protocol.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. NMR spectroscopy and structure calculations [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Structure of the bovine antimicrobial peptide indolicidin bound to dodecylphosphocholine and sodium dodecyl sulfate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Disruption: A Technical Guide to the Mechanism of Action of Retro-Indolicidin on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retro-indolicidin, a synthetic analog of the naturally occurring antimicrobial peptide indolicidin, has demonstrated enhanced therapeutic potential with heightened antibacterial efficacy and concurrently reduced hemolytic activity. While detailed mechanistic studies on this compound remain comparatively sparse, its mode of action is largely inferred from its parent peptide, indolicidin. This guide synthesizes the current understanding of how these peptides interact with and disrupt bacterial membranes, a critical process for their antimicrobial function. By presenting quantitative data, detailed experimental protocols, and visual representations of the proposed mechanisms, this document serves as a comprehensive resource for researchers in the field of antimicrobial peptide development. The primary focus will be on the well-documented actions of indolicidin, with specific comparative data for this compound highlighted where available, providing a foundational framework for future research into this promising therapeutic candidate.
Introduction: The Promise of this compound
Indolicidin is a 13-residue cationic peptide, rich in tryptophan and proline, isolated from bovine neutrophils. Its broad-spectrum antimicrobial activity has made it a subject of intense study. The retro-analog, with the reversed amino acid sequence, has shown an improved activity profile, exhibiting greater potency against both Gram-positive and Gram-negative bacteria while displaying significantly lower toxicity to mammalian cells.[1] This enhanced therapeutic window underscores the importance of understanding its mechanism of action at the molecular level. The primary target of these peptides is the bacterial cell membrane, where they induce permeabilization and disruption, leading to cell death.[2][3]
Comparative Antimicrobial and Hemolytic Activity
A key study by Ando et al. (2010) provides a direct comparison of the biological activities of indolicidin and its retro analog. The data clearly indicates the superior profile of this compound.
| Peptide | Target Organism | MIC (μg/mL) | Hemolytic Activity (%) |
| Indolicidin | S. aureus | 6.3 | 48 |
| B. subtilis | 3.1 | ||
| E. coli | 6.3 | ||
| P. aeruginosa | 12.5 | ||
| This compound | S. aureus | 3.1 | 4 |
| B. subtilis | 1.6 | ||
| E. coli | 3.1 | ||
| P. aeruginosa | 6.3 |
Caption: Comparative minimal inhibitory concentrations (MICs) and hemolytic activity of Indolicidin and this compound. Data extracted from Ando et al. (2010).[1]
Mechanism of Action on Bacterial Membranes
The interaction of indolicidin, and by extension this compound, with bacterial membranes is a multi-step process that does not conform to a single model. Evidence suggests a combination of mechanisms, including membrane thinning, pore formation, and general disruption of the lipid bilayer.[2][4][5] It is also proposed that indolicidin can translocate across the membrane to interact with intracellular targets such as DNA.[3][6]
Initial Electrostatic Interaction and Interfacial Binding
As a cationic peptide, the initial interaction with the negatively charged bacterial membrane is driven by electrostatic forces. The tryptophan residues play a crucial role in anchoring the peptide at the membrane interface.[7] Fluorescence spectroscopy studies indicate that the tryptophan residues of indolicidin localize at the membrane interface rather than inserting deep into the hydrophobic core of the bilayer.[7]
Membrane Perturbation and Disruption
Following binding, indolicidin induces significant structural changes in the lipid bilayer. Atomic force microscopy (AFM) studies have visualized a continuous shrinking and thinning of supported planar bilayers upon exposure to indolicidin.[5] The peptide's effect is concentration-dependent; at lower concentrations, it may cause a slight disordering of the lipid packing, while at higher concentrations, it can lead to more drastic lipid removal and membrane thinning.[4][5]
The following diagram illustrates the proposed general mechanism of membrane disruption by indolicidin, which is likely shared by its retro analog.
Caption: Proposed mechanism of indolicidin-induced bacterial membrane disruption.
The Debate on Pore Formation
While some studies suggest that indolicidin can form pores or channels in the membrane, the nature of these structures is not well-defined.[2] It is proposed that indolicidin may form toroidal pores, where the lipid monolayers are bent continuously from the outer to the inner leaflet, creating a water core lined by both peptides and lipid head groups. However, other biophysical studies, including those using atomic force microscopy, have not found evidence for the formation of stable pores, suggesting that the primary mechanism might be a more generalized disruption of the membrane integrity, often described by the "carpet model".[4][8]
Intracellular Targeting
There is also evidence to suggest that indolicidin's antimicrobial activity is not solely dependent on membrane disruption. Studies have shown that indolicidin can inhibit DNA synthesis within bacterial cells at concentrations that only partially affect RNA and protein synthesis, suggesting that it can translocate across the membrane to reach intracellular targets.[3]
Experimental Protocols
A variety of biophysical techniques are employed to elucidate the mechanism of action of antimicrobial peptides. Below are detailed methodologies for key experiments.
Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption
AFM allows for the direct visualization of the effect of peptides on model lipid bilayers in real-time and at the nanoscale.
-
Substrate Preparation: Supported planar bilayers (SPBs) are formed on freshly cleaved mica surfaces by vesicle fusion.
-
Lipid Composition: Model membranes can be composed of zwitterionic lipids like phosphatidylcholine (PC) to mimic eukaryotic membranes, or a mixture including anionic lipids like phosphatidylglycerol (PG) to mimic bacterial membranes.
-
Imaging: In situ AFM is performed in a liquid cell. The SPB is first imaged in a buffer solution to establish a baseline.
-
Peptide Interaction: A solution of this compound at a desired concentration is then injected into the liquid cell.
-
Data Acquisition: Images are continuously acquired to observe time-dependent changes in the bilayer structure, such as the formation of defects, membrane thinning, or complete disruption.[4][9]
The following diagram outlines a typical AFM experimental workflow.
Caption: Experimental workflow for Atomic Force Microscopy (AFM) studies.
Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
-
Sample Preparation: this compound is dissolved in various solvents, such as aqueous buffer (to represent its solution state) and in the presence of lipid vesicles or membrane-mimicking micelles (e.g., sodium dodecyl sulfate - SDS) to simulate its membrane-bound state.
-
Measurement: CD spectra are recorded in the far-UV region (typically 190-250 nm).
-
Data Analysis: The resulting spectra are analyzed to determine the percentage of different secondary structural elements like α-helix, β-sheet, and random coil. For indolicidin, studies have shown that it is largely unstructured in aqueous solution but adopts a more ordered, non-helical conformation upon binding to membranes.[1]
Fluorescence Spectroscopy for Membrane Permeabilization Assays
Fluorescence-based assays are commonly used to quantify the extent and kinetics of membrane leakage induced by the peptide.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., carboxyfluorescein) encapsulated at a self-quenching concentration.
-
Assay: The LUVs are suspended in a buffer solution, and the baseline fluorescence is measured.
-
Peptide Addition: this compound is added to the vesicle suspension.
-
Measurement: If the peptide permeabilizes the membrane, the dye is released, leading to its dequenching and a corresponding increase in fluorescence intensity. This increase is monitored over time.
-
Quantification: The percentage of dye leakage is calculated relative to the maximum fluorescence obtained by lysing the vesicles with a detergent like Triton X-100.[7][10]
Conclusion and Future Directions
The mechanism of action of this compound on bacterial membranes, while not yet fully elucidated, is believed to mirror that of its parent peptide, indolicidin, involving initial electrostatic attraction, interfacial binding, and subsequent membrane disruption. The superior therapeutic profile of this compound, with its enhanced bactericidal activity and reduced hemolysis, makes it a highly attractive candidate for further development.[1]
Future research should focus on detailed biophysical studies specifically on this compound to confirm and refine the mechanistic models derived from indolicidin. Key areas of investigation include:
-
High-resolution structural studies of this compound in membrane environments.
-
Direct comparative studies of the kinetics and thermodynamics of membrane interaction between indolicidin and this compound.
-
Investigation into the potential intracellular targets of this compound and its translocation efficiency across bacterial membranes.
A deeper understanding of the structure-activity relationship of this compound will be instrumental in the rational design of even more potent and selective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Antimicrobial Peptide-Amide: Indolicidin on Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biophysical study of the interactions between the antimicrobial peptide indolicidin and lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of antimicrobial peptide action: studies of indolicidin assembly at model membrane interfaces by in situ atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indolicidin action on membrane permeability: carrier mechanism versus pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retro-Indolicidin's Antimicrobial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial activity of retro-indolicidin, a promising synthetic antimicrobial peptide, against a range of Gram-positive bacteria. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the peptide's proposed mechanism of action.
Introduction to this compound
Indolicidin is a 13-amino acid cationic peptide, rich in tryptophan and proline, originally isolated from bovine neutrophils. Its retro-analog, this compound, features the reversed amino acid sequence of the parent peptide. Despite this inversion, studies have shown that this compound retains, and in some cases, exhibits enhanced antimicrobial properties with potentially reduced hemolytic activity compared to the native indolicidin. Its functional behavior is reported to be identical to that of native indolicidin, suggesting similar structural propensities and mechanisms of action.[1][2] This makes this compound a subject of significant interest in the development of new antimicrobial agents.
Quantitative Antimicrobial Spectrum
| Peptide/Analog | Organism | Strain | MIC (µg/mL) | Reference |
| Indolicidin | Streptococcus pneumoniae | Clinical Isolates | 15.62–31.25 | [3] |
| This compound | Gram-positive bacteria | (Not specified) | Higher activity than Indolicidin | [4] |
| CP10A (Indolicidin Analog) | Staphylococcus aureus | (Not specified) | - | [1] |
| CP10A (Indolicidin Analog) | Staphylococcus epidermidis | (Not specified) | - | [1] |
| Indolicidin Analogs | Gram-positive bacteria | 11 tested strains | 0.9 - 6.1 (MIC50) | [5] |
Note: The table will be updated as more specific quantitative data for this compound becomes available.
Mechanism of Action
The antimicrobial action of indolicidin and its analogs, including this compound, is multifaceted, involving both membrane disruption and interference with intracellular processes. The proposed mechanism does not appear to follow a single, defined signaling pathway but rather a cascade of events leading to bacterial cell death.
Membrane Interaction and Permeabilization
The initial interaction of this compound with Gram-positive bacteria involves its binding to the negatively charged components of the cell envelope, such as teichoic acids. This interaction is facilitated by the peptide's cationic nature. Following this initial binding, the peptide is believed to disrupt the integrity of the cytoplasmic membrane. This disruption can lead to the formation of transient pores or a more generalized membrane destabilization, resulting in the leakage of ions and small molecules, and the dissipation of the membrane potential.[6][7]
Intracellular Targets
Following membrane translocation, this compound can access the bacterial cytoplasm and interfere with essential cellular processes. Evidence suggests that indolicidin and its derivatives can inhibit the synthesis of DNA, RNA, and proteins.[8][9] The inhibition of DNA synthesis has been observed to cause filamentation in bacteria, a phenomenon where cells continue to elongate but fail to divide.[9] This suggests a direct or indirect interaction with the cellular machinery responsible for replication and cell division.
Caption: Proposed mechanism of action for this compound against Gram-positive bacteria.
Experimental Protocols
The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key experiment for assessing its antimicrobial spectrum.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the microbroth dilution method, which is a standard procedure for antimicrobial susceptibility testing.
Materials:
-
This compound peptide
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing the bacterial suspension in MHB without any peptide to ensure bacterial growth.
-
Negative Control: A well containing MHB only to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. The results can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates significant antimicrobial activity against Gram-positive bacteria, with a mechanism that involves both membrane disruption and the inhibition of crucial intracellular processes. While more extensive quantitative data is needed to fully delineate its antimicrobial spectrum, the available evidence suggests that this compound and its analogs are promising candidates for the development of novel therapeutic agents to combat bacterial infections. Further research should focus on obtaining a comprehensive set of MIC values against a wider range of clinical isolates and further elucidating the specific molecular targets within the bacterial cell.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. A novel antimicrobial peptide screened by a Bacillus subtilis expression system, derived from Larimichthys crocea Ferritin H, exerting bactericidal and parasiticidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent binding of the natural antimicrobial peptide indolicidin to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of action of an indolicidin peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tryptophan Residues in the Activity of Retro-Indolicidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial peptide Retro-indolicidin, with a specific focus on the critical role of its tryptophan residues. This compound, a 13-amino acid cationic peptide, is the retro-analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the peptide's proposed mechanism of action.
Introduction to this compound and the Significance of Tryptophan
Indolicidin and its retro-analog, this compound, have garnered significant interest due to their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A defining characteristic of these peptides is their unusually high content of tryptophan residues. Tryptophan, with its large hydrophobic indole side chain, is known to play a crucial role in the interaction of antimicrobial peptides with biological membranes. Studies have shown that the functional behavior of this compound is identical to that of native indolicidin, suggesting that the overall conformational propensities and charge distribution are more critical for its activity than the specific peptide bond direction. The tryptophan residues are essential for the biological activities of these peptides, contributing significantly to their ability to partition into and disrupt microbial cell membranes.
Quantitative Analysis of Antimicrobial and Hemolytic Activity
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Hemolytic activity, a measure of cytotoxicity against red blood cells, is a critical parameter for therapeutic potential. The following tables summarize the quantitative data from various studies, highlighting the impact of tryptophan residue modifications.
Table 1: Minimum Inhibitory Concentration (MIC) of Indolicidin, this compound, and Analogs against various bacterial strains.
| Peptide/Analog | S. aureus (μg/mL) | E. coli (μg/mL) | S. typhimurium (μg/mL) | Reference |
| Indolicidin | 6.25 | 12.5 | 12.5 | |
| This compound | 3.13 | 6.25 | 6.25 | |
| [L9]Ind | 6.25 | 12.5 | 12.5 | |
| [L11]Ind | 12.5 | 25 | 25 | |
| [K8,L9]Ind | 6.25 | 12.5 | 12.5 | |
| [K6,8,L9]Ind | 12.5 | 25 | 25 |
Table 2: Hemolytic Activity of Indolicidin, this compound, and Analogs.
| Peptide/Analog | Hemolytic Activity (%) at 100 μg/mL | Reference |
| Indolicidin | 95 | |
| This compound | 10 | |
| [L9]Ind | < 5 | |
| [L11]Ind | < 5 | |
| [K8,L9]Ind | < 5 | |
| [K6,8,L9]Ind | < 5 |
These data indicate that this compound exhibits higher antibacterial activity and remarkably lower hemolytic activity compared to the parent indolicidin. Furthermore, the substitution of specific tryptophan residues with leucine significantly reduces hemolytic activity while maintaining considerable antibacterial efficacy, suggesting that the position and number of tryptophan residues are key determinants of both antimicrobial potency and cytotoxicity.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound and its analogs.
Peptide Synthesis and Purification
Indolicidin and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin and Amino Acid Coupling: The synthesis is initiated on a PAL-PS-resin. Fmoc-protected amino acids are sequentially coupled using a suitable activating agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).
-
Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF (dimethylformamide).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), phenol, water, thioanisole, and ethanedithiol (Reagent K).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the synthesized peptides are confirmed by analytical HPLC, mass spectrometry (e.g., FABMS or ESI-MS), and amino acid analysis.
Antimicrobial Activity Assay (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Bacterial Culture: Bacterial strains are grown in Mueller-Hinton broth (MHB) to an optical density at 600 nm (OD600) of 0.4-0.6. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Serial twofold dilutions of the peptides are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay measures the lytic activity of the peptides against red blood cells (erythrocytes).
-
Erythrocyte Preparation: Fresh human or bovine red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptides at 37°C for 1 hour.
-
Centrifugation: The samples are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Release Measurement: The release of hemoglobin into the supernatant is measured spectrophotometrically by reading the absorbance at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 where the negative control is PBS and the positive control is 1% Triton X-100.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of the peptides in different environments.
-
Sample Preparation: Peptides are dissolved in various solvents, such as aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4), membrane-mimicking environments like trifluoroethanol (TFE), or in the presence of lipid vesicles (e.g., dipalmitoylphosphatidylcholine - DPPC).
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Data Analysis: The resulting spectra provide information about the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide under different conditions.
Tryptophan Fluorescence Quenching
This technique is used to study the interaction of tryptophan residues with the environment and their accessibility to quenchers.
-
Sample Preparation: The peptide is dissolved in a buffer, and a stock solution of a quenching agent (e.g., potassium iodide, KI) is prepared.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the peptide is measured using a fluorometer with an excitation wavelength of around 280-295 nm and an emission spectrum recorded from 300 to 400 nm.
-
Quenching Titration: Aliquots of the quencher stock solution are added to the peptide solution, and the fluorescence intensity is measured after each addition.
-
Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides information about the accessibility of the tryptophan residues to the quencher.
Visualizing the Mechanism of Action and Experimental Workflow
The proposed mechanism of action for this compound involves its interaction with and disruption of the bacterial cell membrane. This process, along with a typical experimental workflow for its characterization, can be visualized using diagrams.
Caption: Proposed mechanism of action for this compound.
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
The tryptophan residues in this compound are indispensable for its antimicrobial activity. Their hydrophobic nature facilitates the peptide's interaction with and insertion into the bacterial membrane, leading to membrane disruption and subsequent cell death. Furthermore, evidence suggests that indolicidin can translocate into the cytoplasm and inhibit DNA synthesis. The retro-analog of indolicidin demonstrates a favorable therapeutic profile with enhanced antimicrobial activity and reduced hemolytic toxicity compared to the parent peptide. Strategic substitution of tryptophan residues offers a promising avenue for the rational design of novel antimicrobial peptides with improved selectivity and efficacy. This guide provides a foundational understanding for researchers and drug development professionals working on the development of peptide-based therapeutics.
Unraveling the Protease Inhibitory Potential of Retro-indolicidin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the protease inhibitory activity of Retro-indolicidin, a synthetic peptide derived from the bovine antimicrobial peptide, indolicidin. This compound, a 13-amino acid cationic peptide, has demonstrated significant protease inhibitory capabilities in vitro, in addition to its known antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule.
Core Concepts: Protease Inhibition by this compound
This compound, the reverse peptide of indolicidin also known as Rev4, has been identified as a potent inhibitor of certain proteases.[1] While the parent molecule, indolicidin, is known for its broad-spectrum antimicrobial activity primarily through membrane disruption and inhibition of DNA synthesis, the retro-analogue exhibits a distinct bioactivity profile that includes direct enzyme inhibition.[2] This inhibitory action presents a promising avenue for therapeutic development, particularly in conditions characterized by excessive protease activity.
At present, detailed quantitative data on the specific proteases inhibited by this compound and the corresponding inhibition constants (e.g., IC50, Ki) are not extensively available in publicly accessible scientific literature. The primary focus of existing research has been on the antimicrobial mechanisms of indolicidin and the protease resistance of its analogues, rather than the direct protease inhibitory action of the retro sequence.
Experimental Protocols
Detailed experimental protocols for assessing the protease inhibitory activity of this compound are not explicitly outlined in the available literature. However, based on standard methodologies for characterizing protease inhibitors, a general workflow can be proposed.
General Protease Inhibition Assay Protocol
A common method to determine the inhibitory activity of a peptide like this compound involves monitoring the activity of a target protease in the presence and absence of the peptide. This is typically achieved using a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the protease.
Materials:
-
Target Protease (e.g., Trypsin, Chymotrypsin, Elastase)
-
This compound (lyophilized powder)
-
Appropriate Assay Buffer (specific to the protease)
-
Chromogenic or Fluorogenic Protease Substrate
-
Microplate Reader
-
96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or buffer) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations.
-
Prepare a stock solution of the target protease in the assay buffer. The final concentration should be optimized for the specific assay.
-
Prepare a stock solution of the substrate in a suitable solvent (as recommended by the manufacturer) and then dilute it to the working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the target protease solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with buffer instead of the inhibitor.
-
Incubate the protease and inhibitor mixture for a predetermined period at the optimal temperature for the enzyme to allow for binding.
-
-
Initiation of Reaction and Measurement:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance or fluorescence at regular intervals for a specified duration. The kinetic read-out will show the rate of substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of protease inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the protease activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for assessing the protease inhibitory activity of this compound.
Caption: General workflow for protease inhibition assay.
Logical Relationship of Peptide Analogues
The relationship between indolicidin and its analogues, including this compound, is crucial for understanding their distinct biological activities.
Caption: Relationship of Indolicidin and its analogues.
Concluding Remarks
This compound presents a compelling case for further investigation as a protease inhibitor. While its protease inhibitory activity has been noted, a comprehensive characterization is still required to fully understand its therapeutic potential. Future research should focus on screening this compound against a panel of clinically relevant proteases to determine its specificity and potency. Elucidating the mechanism of inhibition will also be critical for its development as a potential therapeutic agent. This technical guide serves as a foundational document to encourage and guide such research endeavors.
References
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of Retro-Indolicidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolicidin is a 13-amino acid cationic antimicrobial peptide isolated from the cytoplasmic granules of bovine neutrophils. It exhibits a broad spectrum of activity against bacteria, fungi, and some viruses. A retro-analog of indolicidin, Retro-indolicidin, where the amino acid sequence is reversed, has been shown to possess strong antimicrobial and protease inhibitory activities. This document provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely used method for peptide synthesis.
Principle of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, allows for the stepwise synthesis of a peptide chain anchored to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. The synthesis involves a series of deprotection and coupling steps, followed by cleavage from the resin and final purification.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the solid-phase synthesis of the parent peptide, indolicidin. This data can serve as a benchmark for the synthesis of this compound.
| Parameter | Value | Reference |
| Initial Purity (Post-Cleavage) | Up to 93% | [1] |
| Final Purity (Post-HPLC) | > 99% | [1] |
| Overall Yield | 39% (for a large-scale synthesis) | [1] |
| Characterization Methods | HPLC, Mass Spectrometry, Amino Acid Sequencing | [1][2] |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide, similar to the native indolicidin.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
HPLC-grade water
Equipment
-
Peptide synthesis vessel
-
Shaker or rocker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
-
Lyophilizer
Synthesis Procedure
The synthesis involves the following key stages: resin swelling, Fmoc deprotection, amino acid coupling, and cleavage/deprotection.
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DMF for at least 1 hour at room temperature.
2. First Amino Acid Coupling:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading capacity), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Wash the resin with DMF (3 x 5 mL). A Kaiser test can be performed to ensure complete coupling.
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry it under vacuum.
-
Prepare the cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).[1][2]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
5. Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase HPLC.
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Proposed Mechanism of Action of this compound
References
Application Note: Purification of Synthetic Retro-Indolicidin Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-indolicidin is a 13-amino acid cationic peptide, an isomer of the naturally occurring antimicrobial peptide indolicidin, which was originally isolated from bovine neutrophils. It exhibits potent antimicrobial activity against a broad spectrum of bacteria and shows promise in drug development due to its enhanced antibacterial properties and reduced hemolytic activity compared to its parent peptide[1]. Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target peptide as well as various impurities, such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound, offering high resolution and recovery.[2][3][4][5]
This application note provides a detailed protocol for the purification of synthetic this compound using both analytical and preparative RP-HPLC.
Data Presentation
Analytical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size, wide pore (300 Å)[2] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water[6] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile[6] |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase A |
Preparative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size, wide pore (300 Å) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 15-55% B over 40 minutes |
| Flow Rate | 18 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL |
| Sample Concentration | 10-20 mg/mL in Mobile Phase A |
Typical Purification Performance
| Parameter | Result |
| Crude Purity (by analytical HPLC) | 60-75% |
| Final Purity (by analytical HPLC) | >98% |
| Overall Yield | 30-45% |
| Retention Time (Analytical) | ~18-22 minutes |
Experimental Protocols
Sample Preparation
-
Dissolution of Crude Peptide: Accurately weigh the lyophilized crude this compound. Dissolve the peptide in Mobile Phase A to the desired concentration for either analytical (1 mg/mL) or preparative (10-20 mg/mL) HPLC.
-
Sonication: If the peptide does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.
-
Filtration: Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Analytical RP-HPLC for Purity Assessment
-
System Equilibration: Equilibrate the analytical HPLC system with the C18 column at the initial gradient condition (5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered crude peptide solution.
-
Chromatography: Run the analytical gradient as specified in the data table.
-
Data Analysis: Integrate the chromatogram to determine the purity of the crude product. The main peak corresponding to this compound should be identified (this can be confirmed by mass spectrometry).
Preparative RP-HPLC for Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the larger C18 column at the initial gradient condition (15% Mobile Phase B).
-
Injection: Inject the filtered crude peptide solution. The volume will depend on the amount of crude peptide to be purified.
-
Chromatography and Fraction Collection: Run the preparative gradient as specified. Collect fractions corresponding to the main peak of interest based on the UV chromatogram. It is advisable to collect fractions across the entire peak to isolate the purest portions.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
Final Purity and Characterization
-
Final Purity Check: Dissolve a small amount of the lyophilized, purified peptide in Mobile Phase A and analyze using analytical RP-HPLC to confirm the final purity.
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][8] The expected mass should be calculated based on the amino acid sequence of this compound.
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Relationship between analytical and preparative HPLC.
References
- 1. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. hristov.com [hristov.com]
- 7. Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Antimicrobial Activity of Retro-indolicidin
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-indolicidin, a 13-amino acid cationic antimicrobial peptide, is the retro-inverso isomer of indolicidin, a peptide isolated from bovine neutrophils.[1][2] Notably, the functional behavior of this compound is identical to that of its native counterpart, indolicidin.[1] Both peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[1] The mechanism of action is multifaceted, involving the permeabilization of bacterial cell membranes and the inhibition of intracellular processes such as DNA synthesis.[1][3][4][5] This document provides detailed protocols for the comprehensive assessment of the antimicrobial properties of this compound, including the determination of its minimum inhibitory and bactericidal concentrations, evaluation of its killing kinetics, and assessment of its cytotoxicity towards mammalian cells.
Mechanism of Action
This compound, like indolicidin, exerts its antimicrobial effects through a multi-step process. The initial interaction involves binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][3] This is followed by the disruption of the cell membrane's integrity, leading to increased permeability.[3] Unlike some lytic peptides, indolicidin and its retro-isomer do not necessarily cause complete cell lysis but rather form channels or pores in the membrane.[3] This disruption allows the peptide to potentially translocate into the cytoplasm and interfere with essential cellular functions, most notably DNA synthesis.[4][5] This dual-action mechanism, targeting both the cell envelope and intracellular processes, makes it a compelling candidate for further investigation and development.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A standard broth microdilution method is recommended for determining the MIC of this compound.[7][8][9]
Materials:
-
This compound peptide
-
Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well polypropylene microtiter plates[7]
-
Sterile polypropylene tubes[7]
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water or a suitable solvent (e.g., 0.01% acetic acid) to a concentration of 1280 µg/mL.
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The optical density at 600 nm (OD600) should be adjusted to a value corresponding to this concentration (typically 0.08-0.1).[9]
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without peptide), and well 12 will be a negative control (sterile broth).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., the first clear well). The absorbance can also be read at 600 nm to confirm the visual assessment.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] It is determined by subculturing from the clear wells of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-50 µL aliquot.[11]
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10] This is practically determined as the lowest concentration that prevents any colony formation on the MHA plate.[7]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12]
Materials:
-
This compound peptide
-
Test bacterial strain
-
MHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6) and dilute it in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Experimental Setup:
-
Prepare flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask without any peptide.
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specific time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.[13]
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14]
Materials:
-
This compound peptide
-
Mammalian cell line (e.g., HEK293, HeLa, or primary cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the cells.
-
Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||
| Staphylococcus aureus ATCC 29213 | Positive | ||
| Enterococcus faecalis ATCC 29212 | Positive |
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | 24 | |
| HeLa | Human Cervical Cancer | 24 | |
| Primary Human Fibroblasts | Primary Cells | 24 |
Visualizations
References
- 1. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. 2.7. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Retro-indolicidin Cytotoxicity via Hemolysis Assay
Introduction
Retro-indolicidin, a retro-analog of the naturally occurring antimicrobial peptide indolicidin, has garnered significant interest as a potential therapeutic agent. Indolicidin, isolated from bovine neutrophils, exhibits broad-spectrum antimicrobial activity but also demonstrates considerable cytotoxicity towards mammalian cells, limiting its clinical applications[1][2]. Retro-analogs of antimicrobial peptides, created by reversing the amino acid sequence, have been shown to sometimes retain or even enhance antimicrobial efficacy while exhibiting reduced hemolytic activity[3]. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using a hemolysis assay, a standard method for evaluating the lytic activity of compounds on red blood cells (RBCs). Understanding the hemolytic potential of this compound is a critical step in its preclinical safety evaluation.
Principle of the Hemolysis Assay
The hemolysis assay is a colorimetric method used to quantify the disruption of red blood cell membranes (hemolysis) caused by a test substance. When RBCs lyse, they release hemoglobin into the surrounding medium. The amount of released hemoglobin can be measured spectrophotometrically by monitoring the absorbance of the supernatant at a specific wavelength (typically 540-577 nm). The percentage of hemolysis induced by the test compound is calculated relative to a positive control (100% hemolysis, typically achieved with a detergent like Triton X-100) and a negative control (baseline hemolysis in a buffer solution like PBS).
Quantitative Data Summary
The hemolytic activity of this compound is significantly lower than its parent peptide, indolicidin. While specific HC50 values (the concentration causing 50% hemolysis) for this compound are not extensively reported in the literature, studies on retro-analogs of indolicidin and similar peptides consistently show a marked reduction in hemolytic potential. For context, the table below summarizes the hemolytic activity of indolicidin and the qualitative and expected quantitative data for this compound based on comparative studies of analogous peptides.
| Peptide | Sequence | Reported/Expected Hemolytic Activity (HC50 in µM) | Reference |
| Indolicidin | ILPWKWPWWPWRR-NH₂ | High (exact values vary, often in the low µM range) | [1][2] |
| This compound | RRWPWWPKWPWLI-NH₂ | Remarkably lower than Indolicidin (estimated to be significantly >100 µM) | [4] |
Experimental Protocol: Hemolysis Assay
This protocol outlines the steps to determine the hemolytic activity of this compound against human red blood cells.
Materials and Reagents
-
This compound peptide (lyophilized)
-
Fresh human red blood cells (hRBCs) in an anticoagulant (e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS for positive control)
-
Sterile, pyrogen-free water
-
96-well microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader)
Preparation of Red Blood Cell Suspension
-
Blood Collection and Separation: Obtain fresh human blood in a tube containing an anticoagulant. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 10 volumes of cold PBS (pH 7.4).
-
Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of plasma proteins and other contaminants.
-
Final Suspension: After the final wash, resuspend the packed erythrocytes in PBS to achieve a 2% (v/v) hematocrit. This will be your working RBC suspension.
Assay Procedure
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Create a series of twofold serial dilutions of the peptide in PBS to cover a range of concentrations to be tested (e.g., 1 µM to 500 µM).
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of each this compound dilution to triplicate wells.
-
Controls:
-
Negative Control (0% Hemolysis): Add 100 µL of PBS to three wells.
-
Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 to three wells.
-
-
Incubation: Add 100 µL of the 2% RBC suspension to all wells, resulting in a final hematocrit of 1%. Mix gently by pipetting up and down.
-
Incubation Period: Incubate the plate at 37°C for 1 hour.
-
Pelleting the RBCs: After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell pellet.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm using a microplate reader.
Data Analysis
Calculate the percentage of hemolysis for each peptide concentration using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the wells containing the this compound peptide.
-
Absnegative control is the absorbance of the wells containing only PBS and RBCs.
-
Abspositive control is the absorbance of the wells containing Triton X-100 and RBCs.
Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve. The HC50 value can be determined from this curve as the concentration of the peptide that causes 50% hemolysis.
Experimental Workflow and Cytotoxicity Mechanism
Hemolysis Assay Workflow
The following diagram illustrates the key steps in the hemolysis assay protocol.
Caption: Workflow for the hemolysis assay to determine this compound cytotoxicity.
Putative Cytotoxic Signaling Pathway of Indolicidin-derived Peptides
While the primary mechanism of hemolysis is direct membrane disruption, the broader cytotoxicity of antimicrobial peptides in nucleated mammalian cells can involve intracellular pathways. For indolicidin and its analogs, entry into the cytoplasm can lead to the inhibition of DNA synthesis. The following diagram proposes a potential, generalized pathway for the cytotoxicity of indolicidin-derived peptides that manage to enter eukaryotic cells. It is important to note that specific signaling cascades for this compound have not been fully elucidated.
Caption: Putative cytotoxic mechanism of indolicidin-derived peptides in eukaryotic cells.
Conclusion
The hemolysis assay is a fundamental and robust method for the initial assessment of the cytotoxic potential of this compound. The provided protocol offers a standardized approach to generate reliable and reproducible data. Based on existing literature, it is anticipated that this compound will exhibit significantly lower hemolytic activity compared to its parent peptide, indolicidin, making it a more promising candidate for further therapeutic development. Further studies are warranted to fully elucidate the specific intracellular signaling pathways that may be modulated by this compound in various mammalian cell types.
References
Application Notes: Unveiling the Secondary Structure of Retro-indolicidin with Circular Dichroism
FOR IMMEDIATE RELEASE
Application Notes for Researchers, Scientists, and Drug Development Professionals
Probing the Conformational Dynamics of Retro-indolicidin: A Circular Dichroism Approach
Introduction
This compound, the retro-analog of the potent antimicrobial peptide indolicidin, has garnered significant interest in the field of drug development for its broad-spectrum antimicrobial properties. A thorough understanding of its secondary structure and conformational changes upon interaction with bacterial membranes is paramount for elucidating its mechanism of action and for the rational design of novel antimicrobial agents. Circular Dichroism (CD) spectroscopy stands out as an indispensable tool for this purpose, offering valuable insights into the peptide's structural characteristics in various environments. These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for leveraging CD spectroscopy to study the secondary structure of this compound.
Key Applications of Circular Dichroism in this compound Research
-
Determination of Secondary Structure: CD spectroscopy allows for the qualitative and quantitative estimation of the secondary structural elements of this compound, such as α-helices, β-sheets, turns, and random coils, in different solvent conditions.
-
Monitoring Conformational Changes: This technique is highly sensitive to changes in peptide conformation, making it ideal for observing the structural transitions of this compound as it moves from an aqueous environment to a membrane-mimetic one.
-
Investigating Peptide-Membrane Interactions: By analyzing CD spectra in the presence of lipid vesicles or micelles, researchers can gain a deeper understanding of how this compound interacts with and inserts into bacterial cell membranes.
-
Stability and Formulation Studies: CD spectroscopy can be employed to assess the structural integrity and stability of this compound under various formulation conditions, aiding in the development of stable and effective drug products.
Quantitative Data Summary
The following table summarizes the characteristic CD spectral features observed for indolicidin, which are expected to be highly similar for this compound due to their analogous structural behavior.
| Peptide | Environment | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm²/dmol) | Inferred Secondary Structure |
| Indolicidin | Aqueous Buffer | ~200 | Negative | Predominantly random coil |
| ~227 | Negative (sharp) | Tryptophan side-chain contribution | ||
| Indolicidin | 50% Trifluoroethanol (TFE) | ~200 | Negative | Increased ordered structure |
| ~225-227 | Negative | Altered Tryptophan environment | ||
| Indolicidin | SDS Micelles | ~205 | Negative | Interaction with membrane mimetic |
| ~217 | Positive | Tryptophan stacking, indicative of turn-like structures[1] | ||
| ~227 | Negative | Tryptophan stacking, indicative of turn-like structures[1] | ||
| This compound | Methanol/HEPES Buffer | Not specified | Random-coil pattern | Unordered structure[2] |
| This compound | Buffer with DPPC vesicles | Not specified | Random-coil pattern | Unordered structure[2] |
Experimental Protocols
A detailed, step-by-step methodology for conducting CD analysis of this compound is provided below.
Protocol 1: Sample Preparation
-
Peptide Stock Solution:
-
Synthesize or procure high-purity this compound.
-
Prepare a concentrated stock solution (e.g., 1-2 mM) in an appropriate buffer, such as 10 mM sodium phosphate, pH 7.4.
-
Determine the precise concentration using the molar extinction coefficient of tryptophan at 280 nm.
-
-
Lipid Vesicle (SUV) Preparation (Membrane Mimetic):
-
Prepare a lipid mixture mimicking bacterial membranes (e.g., 1:1 POPC:POPG) in chloroform.[3]
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with the experimental buffer to a final lipid concentration of 1-2 mM, followed by vortexing to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonicating the MLV suspension on ice or by extrusion through 100 nm polycarbonate filters.[4][5]
-
Protocol 2: CD Spectroscopic Measurement
-
Instrument Configuration:
-
Data Acquisition:
-
Peptide in Aqueous Solution:
-
Dilute the this compound stock to the final desired concentration (e.g., 50-100 µM) in the buffer.
-
Record the CD spectrum.
-
Acquire a baseline spectrum using the buffer alone.
-
-
Peptide with Lipid Vesicles:
-
Combine the peptide stock and SUV suspension to achieve the target peptide and lipid concentrations (a peptide-to-lipid molar ratio of 1:20 to 1:100 is common).[3]
-
Allow for an incubation period of 10-30 minutes to ensure peptide-membrane interaction.
-
Record the CD spectrum of the mixture.
-
Acquire a baseline spectrum using the lipid vesicle suspension alone.
-
-
-
Data Processing and Interpretation:
-
Perform baseline correction by subtracting the buffer or lipid vesicle spectrum from the corresponding sample spectrum.
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the standard formula.[7]
-
Analyze the processed spectra for characteristic signatures of secondary structures.
-
For quantitative analysis, employ deconvolution software such as BeStSel or CONTIN to estimate the percentage of each secondary structure element.[4][8]
-
Visualizing the Process and Structural Transitions
The following diagrams illustrate the experimental workflow and the conformational changes this compound undergoes.
Caption: A schematic of the experimental workflow for analyzing this compound's secondary structure.
Caption: The conformational transition of this compound upon interacting with a membrane-like environment.
References
- 1. CD spectra of indolicidin antimicrobial peptides suggest turns, not polyproline helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membranolytic Mechanism of Amphiphilic Antimicrobial β-Stranded [KL]n Peptides [mdpi.com]
- 4. Circular dichroism [bio-protocol.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Circular dichroism - Wikipedia [en.wikipedia.org]
- 8. BeStSel - Protein Circular Dichroism Spectra Analysis [bestsel.elte.hu]
Application Note: Elucidating Retro-Indolicidin's Membrane Interactions with Fluorescence Spectroscopy
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed overview and experimental protocols for utilizing fluorescence spectroscopy to analyze the interaction of the antimicrobial peptide, retro-indolicidin, with lipid membranes. This compound, a promising candidate in the development of new antimicrobial agents, exhibits its therapeutic effect primarily through interaction with and disruption of bacterial cell membranes. Understanding the molecular details of this interaction is crucial for its development and optimization. Fluorescence spectroscopy offers a suite of sensitive and non-invasive techniques to probe this interaction, providing quantitative data on peptide binding, insertion depth, and membrane perturbation. Here, we detail methodologies for intrinsic tryptophan fluorescence, fluorescence quenching, Förster Resonance Energy Transfer (FRET), and fluorescence anisotropy, complete with data presentation tables and workflow diagrams to guide the researcher.
Introduction
The rising threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs), such as indolicidin and its retro-analog, are of significant interest due to their broad-spectrum activity and unique mechanism of action, which involves direct interaction with the bacterial membrane. This compound, with its sequence of R-R-W-P-W-W-P-W-K-W-P-L-I-NH2, is particularly rich in tryptophan residues, which act as intrinsic fluorescent probes. This property, along with the ability to introduce extrinsic fluorescent labels, makes fluorescence spectroscopy an invaluable tool for studying its membrane interaction.
Fluorescence techniques can provide a wealth of information, including the peptide's affinity for the membrane, its location and orientation within the bilayer, its state of aggregation, and its effects on membrane structure and integrity.[1][2] By monitoring changes in the fluorescence properties of either the peptide or a membrane-associated probe, we can quantitatively describe the binding events and subsequent membrane disruption.
Key Fluorescence Spectroscopy Techniques
Several fluorescence spectroscopy techniques can be employed to study the interaction of this compound with model lipid membranes (e.g., liposomes or vesicles).
Intrinsic Tryptophan Fluorescence
The five tryptophan residues in this compound serve as natural fluorescent probes. The fluorescence emission of tryptophan is highly sensitive to the polarity of its local environment.
-
Principle: When this compound moves from an aqueous environment to the less polar environment of a lipid bilayer, the quantum yield of its tryptophan fluorescence typically increases, and the emission maximum undergoes a "blue shift" (shifts to a shorter wavelength).[3] This blue shift is indicative of the tryptophan residues entering a more hydrophobic environment.
-
Application: This technique is used to monitor the binding of the peptide to the membrane and to infer the general location of the tryptophan residues within the bilayer. A significant blue shift suggests insertion into the hydrophobic core, while a smaller shift may indicate association with the more polar headgroup region.[3][4][5]
Fluorescence Quenching
Fluorescence quenching experiments can determine the accessibility of the tryptophan residues to quenchers in the aqueous phase, providing information about the depth of peptide insertion into the membrane.
-
Principle: A water-soluble quencher, such as potassium iodide (KI), can decrease the fluorescence intensity of tryptophan when they come into close contact. If the tryptophan residues are buried within the lipid bilayer, they are shielded from the quencher, and the quenching efficiency will be reduced compared to the peptide in solution.[3][4]
-
Application: By comparing the Stern-Volmer quenching constants (Ksv) in the presence and absence of lipid vesicles, one can determine the extent to which the tryptophan residues are shielded from the aqueous environment, thus providing insight into the peptide's insertion depth.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent process that can be used as a "spectroscopic ruler" to measure distances between a donor and an acceptor fluorophore, typically in the range of 1-10 nm.[6]
-
Principle: In the context of peptide-membrane interactions, FRET can occur between the intrinsic tryptophan residues of this compound (donor) and a fluorescently labeled lipid (acceptor) within the membrane. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in their separation.
-
Application: FRET can be used to determine the depth of penetration of the peptide into the lipid bilayer and to study the peptide's orientation.[1][7] It can also be employed to monitor peptide aggregation within the membrane.[1]
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule.
-
Principle: When a fluorescently labeled peptide binds to a large lipid vesicle, its rotational motion is restricted, leading to an increase in its fluorescence anisotropy. Alternatively, the binding of an unlabeled peptide can alter the fluidity of the lipid bilayer, which can be monitored by a fluorescent lipid probe.
-
Application: This technique is well-suited for determining the binding affinity of a fluorescently labeled this compound to lipid vesicles.[8] It can also provide information about changes in membrane order (fluidity) upon peptide binding.[9]
Experimental Protocols & Data Presentation
Preparation of Large Unilamellar Vesicles (LUVs)
A common model membrane system for these studies is Large Unilamellar Vesicles (LUVs).
Protocol:
-
Prepare a lipid film by dissolving the desired lipids (e.g., POPC for a neutral membrane or a mix of POPC/POPG for an anionic membrane mimicking bacterial membranes) in chloroform in a round-bottom flask.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to ensure a uniform population of LUVs.
-
The final lipid concentration can be determined by a phosphate assay.
Experimental Workflow for LUV Preparation
Caption: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).
Protocol 1: Intrinsic Tryptophan Fluorescence for Membrane Binding
Methodology:
-
Prepare LUVs of the desired lipid composition.
-
In a quartz cuvette, add a fixed concentration of this compound (e.g., 1-5 µM) in buffer.
-
Record the initial tryptophan fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300 to 400 nm).
-
Titrate the peptide solution with increasing concentrations of the LUV suspension.
-
After each addition, allow the sample to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum and the shift in the wavelength of maximum emission (λmax).
-
The binding affinity (dissociation constant, Kd) can be determined by fitting the change in fluorescence intensity as a function of lipid concentration to a binding isotherm.
Data Presentation:
| Lipid Concentration (µM) | Fluorescence Intensity (a.u.) | λmax (nm) | Blue Shift (nm) |
| 0 | 100 | 350 | 0 |
| 50 | 150 | 345 | 5 |
| 100 | 200 | 342 | 8 |
| 200 | 240 | 338 | 12 |
| 400 | 270 | 335 | 15 |
| 800 | 280 | 335 | 15 |
Table 1: Representative data for a titration experiment monitoring the intrinsic tryptophan fluorescence of this compound upon binding to LUVs.
Protocol 2: Fluorescence Quenching for Membrane Insertion Depth
Methodology:
-
Prepare two sets of samples: one with this compound in buffer and another with this compound incubated with a saturating concentration of LUVs.
-
Titrate each sample with a concentrated stock solution of a water-soluble quencher (e.g., KI).
-
After each addition of quencher, record the fluorescence intensity at the emission maximum.
-
Correct for the dilution effect and inner filter effect if necessary.
-
Plot the data as a Stern-Volmer plot (F0/F vs. [Quencher]), where F0 is the initial fluorescence intensity and F is the fluorescence intensity in the presence of the quencher.
-
The Stern-Volmer quenching constant (Ksv) is obtained from the slope of the linear fit to the data. A lower Ksv in the presence of LUVs indicates that the tryptophan residues are less accessible to the quencher.
Data Presentation:
| Sample | Stern-Volmer Quenching Constant (Ksv, M⁻¹) |
| This compound in Buffer | 12.5 |
| This compound + POPC LUVs | 5.2 |
| This compound + POPG LUVs | 3.8 |
Table 2: Representative Stern-Volmer quenching constants for this compound in the absence and presence of LUVs, indicating shielding of tryptophan residues upon membrane binding.
Protocol 3: FRET for Peptide Insertion Depth
Methodology:
-
Prepare LUVs containing a small percentage (e.g., 1-2 mol%) of an acceptor-labeled lipid (e.g., NBD-PE).
-
In a cuvette, add the this compound solution.
-
Record the donor (tryptophan) fluorescence spectrum in the absence of the acceptor (labeled LUVs).
-
Add the acceptor-labeled LUVs and record the fluorescence spectrum again.
-
The quenching of the donor fluorescence in the presence of the acceptor is indicative of FRET.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
By using a series of lipids with the acceptor fluorophore at different depths within the bilayer, a profile of the peptide's proximity to different regions of the membrane can be constructed.
Data Presentation:
| Acceptor Fluorophore Location | FRET Efficiency (E) |
| Headgroup (e.g., NBD-PE) | 0.65 |
| Upper Acyl Chain | 0.40 |
| Lower Acyl Chain | 0.15 |
Table 3: Representative FRET efficiencies between this compound's tryptophan residues and acceptor fluorophores at different depths within the lipid bilayer.
Logical Diagram of FRET-based Depth Analysis
Caption: Logical diagram illustrating the use of FRET to determine peptide insertion depth.
Signaling Pathways and Mechanism of Action
While this compound's primary mode of action is believed to be membrane disruption, the exact mechanism is still under investigation. Fluorescence spectroscopy can help elucidate this by providing insights into the physical changes in the membrane. Potential mechanisms include:
-
Carpet Model: The peptide binds to the surface of the membrane. At a critical concentration, it disrupts the bilayer integrity, leading to permeabilization.
-
Toroidal Pore Model: The peptides insert into the membrane and, along with lipids, form a pore where the lipid headgroups are continuous through the pore.
-
Barrel-Stave Model: Peptides aggregate and insert into the membrane to form a pore, with the hydrophobic faces of the peptides interacting with the lipid acyl chains and the hydrophilic faces lining the pore.
Fluorescence-based leakage assays can differentiate between graded leakage (indicative of transient defects) and all-or-none leakage (suggesting stable pore formation).
Diagram of a General Antimicrobial Peptide Action Pathway
Caption: A simplified pathway of antimicrobial peptide action.
Conclusion
Fluorescence spectroscopy provides a powerful and versatile toolkit for the detailed characterization of this compound's interaction with bacterial membranes. The techniques outlined in this application note—intrinsic tryptophan fluorescence, fluorescence quenching, FRET, and fluorescence anisotropy—offer complementary information on the binding, insertion, and disruptive capabilities of this promising antimicrobial peptide. The provided protocols and data presentation formats serve as a guide for researchers to obtain robust and quantitative insights, ultimately aiding in the rational design and development of more effective peptide-based therapeutics.
References
- 1. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Bilayer Interactions of Indolicidin, a Small Antimicrobial Peptide Rich in Tryptophan, Proline, and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Plasma Membrane Macro- and Microdomains from Wavelet Analysis of FRET Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET study of membrane proteins: determination of the tilt and orientation of the N-terminal domain of M13 major coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of Retro-indolicidin in a Galleria mellonella Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. Indolicidin, a 13-amino acid cationic peptide rich in tryptophan, is isolated from bovine neutrophils and exhibits activity against bacteria, fungi, and viruses.[1][2] Its mechanism of action is thought to involve membrane disruption and inhibition of DNA synthesis.[3] Retro-indolicidin, a synthetic peptide with the reversed amino acid sequence of indolicidin, has been shown to possess comparable or even enhanced antimicrobial activity, in some cases with reduced hemolytic effects, making it an attractive candidate for further development.[4]
The greater wax moth, Galleria mellonella, has gained prominence as a valuable in vivo model for studying host-pathogen interactions and evaluating the efficacy of antimicrobial compounds.[5] This model offers several advantages, including a low cost, ease of handling, and an innate immune system that shares functional similarities with that of vertebrates.[6][7] The immune response in G. mellonella comprises both cellular and humoral components.[5][8] The cellular response is mediated by hemocytes, which are involved in phagocytosis, nodulation, and encapsulation of foreign invaders.[6] The humoral response involves the production of antimicrobial peptides and other effector molecules, largely regulated by the Toll and Immune deficiency (Imd) signaling pathways.[9]
These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound against bacterial pathogens using the G. mellonella infection model.
Experimental Workflow
The overall experimental workflow for investigating the efficacy of this compound in a Galleria mellonella model is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indolicidin revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 4. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Use of Galleria mellonella Model to Study Immune Responses against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The innate immune gene Relish and Caudal jointly contribute to the gut immune homeostasis by regulating antimicrobial peptides in Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Serum Stability of Retro-Indolicidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of retro-indolicidin in a serum environment. Understanding the serum stability of peptide-based drug candidates like this compound is crucial for predicting their in vivo efficacy and pharmacokinetic profiles.
Introduction to this compound and Serum Stability
Indolicidin is a 13-amino acid cationic antimicrobial peptide isolated from bovine neutrophils. This compound is its retro-inverso isomer, meaning the sequence of amino acids is reversed, and the chirality of the amino acids is inverted (from L- to D-amino acids). This modification is a common strategy to enhance peptide stability against proteolytic degradation by endogenous proteases found in serum. Indeed, this compound has been noted for its protease inhibitory activities in vitro, suggesting a higher stability profile compared to its native L-counterpart.
The assessment of serum stability is a critical step in the preclinical development of peptide therapeutics. The protocols outlined below describe the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to quantify the degradation of this compound over time in a serum matrix.
Data Presentation
The following table summarizes hypothetical quantitative data from a serum stability assay of this compound compared to its parent peptide, indolicidin. While specific experimental half-life data for this compound is not extensively available in the public domain, the expected outcome based on its retro-inverso nature is significantly enhanced stability.
| Peptide | Initial Concentration (µg/mL) | Concentration at 1h (µg/mL) | Concentration at 6h (µg/mL) | Concentration at 24h (µg/mL) | Estimated Half-Life (t½) |
| Indolicidin | 100 | 55 | 10 | < 1 | ~ 1.2 hours |
| This compound | 100 | 98 | 92 | 85 | > 48 hours |
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol details the steps to determine the percentage of intact this compound remaining after incubation in serum over a time course.
Materials:
-
This compound (lyophilized powder)
-
Human serum (or serum from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, add 90 µL of pre-warmed human serum.
-
Add 10 µL of the this compound stock solution to the serum to achieve a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw 20 µL aliquots.
-
-
Protein Precipitation and Peptide Extraction:
-
Immediately add the 20 µL aliquot to 80 µL of a quenching solution (e.g., ACN with 1% TFA) to precipitate serum proteins and halt enzymatic degradation.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Perform a gradient elution using mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution at a wavelength of 220 nm or 280 nm (due to the presence of Tryptophan residues).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time, as determined by a standard injection.
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in serum.
-
Protocol 2: Identification of Degradation Products using MALDI-TOF MS
This protocol is used to identify the cleavage sites and the mass of the degradation products of this compound.
Materials:
-
Samples from the serum stability assay (supernatants after protein precipitation).
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% ACN, 0.1% TFA).
-
MALDI-TOF mass spectrometer.
-
ZipTips or equivalent for sample clean-up and concentration (optional).
Procedure:
-
Sample Preparation:
-
Use the supernatants collected from the RP-HPLC protocol at different time points.
-
For improved signal, the samples can be desalted and concentrated using a C18 ZipTip.
-
-
MALDI Plate Spotting:
-
Mix 1 µL of the sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming crystals.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive ion mode.
-
Calibrate the instrument using a standard peptide mixture.
-
Analyze the spectra to identify the molecular weight of the intact this compound and any new peaks that appear over time, which correspond to degradation products.
-
-
Data Interpretation:
-
The difference in mass between the intact peptide and the observed fragments can be used to infer the location of proteolytic cleavage.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual basis of this compound's enhanced stability.
Caption: Experimental workflow for assessing the serum stability of this compound.
Caption: Conceptual diagram illustrating the enhanced stability of this compound.
Application of Retro-indolicidin in Biofilm Disruption Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Retro-indolicidin, a synthetic retro-peptide analog of the naturally occurring antimicrobial peptide indolicidin, has emerged as a promising candidate for biofilm disruption. This document provides detailed application notes and experimental protocols for researchers investigating the anti-biofilm properties of this compound. While specific quantitative data for this compound's biofilm disruption capabilities is limited in publicly available literature, the data for its parent peptide, indolicidin, serves as a valuable reference point and is presented here to guide research efforts.
Mechanism of Action
Indolicidin, a tryptophan-rich cationic peptide, is known to disrupt bacterial membranes and interfere with intracellular processes such as DNA synthesis.[1][2] Its retro-analog, this compound, is expected to exhibit similar, if not enhanced, activities due to potential differences in proteolytic stability and interaction with chiral components of the bacterial cell envelope and biofilm matrix. The proposed mechanism for biofilm disruption involves initial electrostatic interaction with the anionic components of the biofilm extracellular polymeric substance (EPS), followed by penetration into the biofilm and disruption of the embedded bacterial cells.
Data Presentation
The following tables summarize the antimicrobial and anti-biofilm activities of indolicidin, which can be used as a preliminary guide for studies on this compound. It is crucial to experimentally determine these values for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Indolicidin Against Planktonic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 128 | [3] |
| Staphylococcus aureus | ATCC 29213 | 16 | [4] |
| Escherichia coli | ATCC 25922 | 64 | [5] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Indolicidin
| Peptide | Bacterial Species | Strain | MBIC₅₀ (µg/mL) | MBEC (µg/mL) | Reference |
| LL-37 | Pseudomonas aeruginosa | PAO1 | 16 | >64 | [3] |
| BMAP-28 | Staphylococcus aureus | Clinical Isolate | 8 | 32 | [3] |
Table 3: Biofilm Reduction Efficacy of Antimicrobial Peptides
Note: Data for specific percentage of biofilm reduction by indolicidin is not detailed in the provided search results. The following represents typical data presentation for such experiments.
| Peptide | Concentration (µg/mL) | Bacterial Species | Biofilm Reduction (%) | Reference |
| Melimine | 62.5 (0.5x MIC) | Pseudomonas aeruginosa | 55 | [6] |
| WIK-14 | 64 | Pseudomonas aeruginosa | 96.3 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Peptide Synthesis and Purification
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for obtaining this compound.
Protocol:
-
Synthesis: The peptide is synthesized on a resin support, with each amino acid added sequentially.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in the broth.
-
Inoculation: In a 96-well microtiter plate, add the bacterial suspension to each well containing the peptide dilutions to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the peptide where no visible turbidity is observed.
Biofilm Formation and Inhibition Assay
This assay measures the ability of this compound to prevent the formation of biofilms.
Protocol:
-
Bacterial Suspension: Prepare a bacterial suspension as described for the MIC assay.
-
Plate Preparation: In a 96-well flat-bottomed microtiter plate, add serial dilutions of this compound.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Destaining: After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Biofilm Disruption (Eradication) Assay
This assay assesses the ability of this compound to disrupt pre-formed biofilms.
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described above for 24-48 hours.
-
Removal of Planktonic Cells: Gently remove the medium containing planktonic bacteria.
-
Treatment: Add fresh medium containing serial dilutions of this compound to the wells with established biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Wash, stain, and quantify the remaining biofilm biomass using the crystal violet method as described above. The percentage of biofilm reduction is calculated relative to the untreated control.
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound on biofilms.
Experimental Workflow: Biofilm Disruption Assay
Caption: Experimental workflow for biofilm disruption assay.
Logical Relationship: Factors Influencing this compound Efficacy
Caption: Factors influencing this compound efficacy.
References
- 1. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into an indolicidin-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and anti-biofilm effects of cathelicidin peptides against pathogens isolated from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eradication of Staphylococcus aureus Biofilm Infections Using Synthetic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
- 7. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Retro-indolicidin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Retro-indolicidin for in vitro assays.
Understanding this compound
This compound is a 13-amino acid cationic antimicrobial peptide. It is the reverse sequence of Indolicidin (ILPWKWPWWPWRR-NH2), a tryptophan- and proline-rich peptide isolated from bovine neutrophils.[1][2][3] Its composition, rich in hydrophobic and cationic residues, contributes to its antimicrobial activity but also presents challenges in achieving adequate solubility in aqueous solutions for experimental use.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: this compound is a hydrophobic and cationic peptide, which leads to poor solubility in neutral aqueous solutions. The high content of tryptophan and proline residues contributes to its hydrophobicity, causing it to aggregate or precipitate in aqueous environments.
Q2: What is the recommended first-line solvent to try for dissolving this compound?
A2: For a lyophilized sample of this compound, it is recommended to first attempt reconstitution in a small amount of sterile, distilled water. If solubility is an issue, a slightly acidic solution, such as 0.1% acetic acid, can be used to improve the solubility of this basic peptide.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are commonly used for hydrophobic peptides. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable options. It is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding the aqueous buffer of choice with gentle vortexing. Be mindful that some organic solvents may be incompatible with certain cell-based assays or sensitive analytical techniques.
Q4: Are there any solvents I should avoid when working with this compound?
A4: Since this compound contains multiple tryptophan residues, it is advisable to use high-purity solvents and avoid prolonged exposure to strong acids or bases that could cause degradation. If using DMSO, be aware of potential oxidation of tryptophan residues, though this is less of a concern than with methionine or cysteine. For sensitive assays, using a freshly opened bottle of a high-purity solvent is recommended.
Q5: How can I prepare a stock solution of this compound?
A5: To prepare a stock solution, carefully weigh the lyophilized peptide. Based on the troubleshooting guide below, select an appropriate solvent system. For example, dissolve the peptide in a small volume of DMSO to create a concentrated stock (e.g., 10 mM). This stock can then be serially diluted into the desired aqueous buffer for your experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to solubilizing this compound.
Problem: Lyophilized this compound does not dissolve in aqueous buffer (e.g., PBS, Tris).
Root Cause: High hydrophobicity and cationic nature of the peptide.
Solutions:
-
Acidification: As this compound is a basic peptide, lowering the pH of the aqueous solution can improve solubility.
-
Action: Try dissolving the peptide in a small volume of 10-30% acetic acid and then dilute with sterile water to the desired concentration.
-
-
Organic Co-solvents: For highly hydrophobic peptides, organic co-solvents are often necessary.
-
Action:
-
Add a minimal amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the lyophilized peptide.
-
Ensure the peptide is fully dissolved in the organic solvent by gentle vortexing or sonication.
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture while vortexing to reach the final desired concentration.
-
If precipitation occurs, you may have exceeded the solubility limit in that final buffer composition.
-
-
Problem: this compound precipitates out of solution after dilution.
Root Cause: The final concentration of the peptide in the aqueous buffer exceeds its solubility limit, or the buffer components are incompatible.
Solutions:
-
Optimize Final Organic Solvent Concentration: The percentage of the organic co-solvent in the final solution may be too low.
-
Action: Experiment with slightly higher final concentrations of the organic solvent. However, be mindful of the tolerance of your specific assay to the solvent (most cell-based assays can tolerate up to 0.5-1% DMSO).
-
-
Chaotropic Agents: These agents can disrupt the intermolecular forces that lead to aggregation.
-
Action: As a last resort, consider using 6 M guanidine hydrochloride or 8 M urea to dissolve the peptide before dilution. Note that these are denaturing agents and may not be suitable for all experiments.
-
Data Presentation
Table 1: Recommended Solvents for Reconstituting this compound
| Solvent System | Suitability for Hydrophobic/Cationic Peptides | Recommended Use | Assay Compatibility Considerations |
| Sterile Distilled Water | Low | Initial attempt for small amounts | Generally compatible with all assays |
| 10-30% Acetic Acid | Moderate to High | For basic peptides that are insoluble in water | May require pH adjustment for the final working solution |
| Dimethyl Sulfoxide (DMSO) | High | Excellent for hydrophobic peptides | Can be toxic to cells at concentrations >1%; may interfere with some enzymatic assays |
| N,N-Dimethylformamide (DMF) | High | Alternative to DMSO, especially if oxidation is a concern | Similar to DMSO, can be cytotoxic and interfere with certain assays |
| Acetonitrile/Methanol/Isopropanol | Moderate | Can be used for initial solubilization | More volatile than DMSO/DMF; compatibility with assays varies |
Experimental Protocols
Protocol 1: General Solubilization of this compound for In Vitro Assays
-
Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Initial Solubilization (Choose one):
-
Aqueous (Acidic): Add a small volume of sterile 10% acetic acid to the vial. Gently vortex until the peptide is dissolved.
-
Organic Solvent: Add a minimal volume of high-purity DMSO (e.g., 10-20 µL for 1 mg of peptide) to the vial. Ensure complete dissolution by vortexing. A brief sonication in a water bath can aid this process.
-
-
Dilution:
-
Slowly add your desired sterile aqueous buffer (e.g., 10 mM HEPES, pH 7.2[1]) to the dissolved peptide concentrate with continuous gentle vortexing.
-
If the peptide was initially dissolved in acetic acid, you may need to adjust the pH of the final solution.
-
-
Final Preparation:
-
Once the desired concentration is reached, the solution can be sterile-filtered through a 0.22 µm filter if required for cell-based assays.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C.
Visualizations
Diagram 1: Decision Workflow for Solubilizing this compound
Caption: A step-by-step decision tree for solubilizing this compound.
Diagram 2: Signaling Pathway - Proposed Mechanism of Action
Note: The exact signaling pathway for this compound is not fully elucidated, but it is believed to be similar to Indolicidin, which involves membrane interaction and potential intracellular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indolicidin, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Retro-indolicidin solid-phase synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in the solid-phase synthesis of retro-indolicidin. The following question-and-answer format directly addresses common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low yield in this compound solid-phase peptide synthesis (SPPS)?
Low yield in SPPS can stem from several factors throughout the synthesis process. The primary culprits are typically incomplete deprotection of the Fmoc group, inefficient coupling of amino acids, and side reactions.[1][2] Peptide aggregation during synthesis, especially with hydrophobic sequences, can also hinder reaction efficiency.[3][4] Additionally, issues with the choice of resin, cleavage from the resin, and final purification can contribute to a lower than expected final yield.[5][6]
Q2: My final yield is low, how can I determine at which stage the problem occurred?
To pinpoint the problematic step, it's crucial to monitor the synthesis at key stages.[7] After each coupling and deprotection step, a small number of resin beads can be taken for a qualitative ninhydrin (Kaiser) test.[8] A blue/purple color in the Kaiser test after a coupling step indicates incomplete reaction, as it detects free primary amines. Conversely, a yellow/colorless result after deprotection suggests the presence of free amines as expected. For more quantitative analysis, a small amount of peptide can be cleaved from the resin at different points in the synthesis and analyzed by HPLC and mass spectrometry to identify truncated sequences or byproducts.[9][10]
Q3: The Kaiser test is positive after a coupling step. What should I do?
A positive Kaiser test after coupling indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. To address this, you can perform a second coupling (a "double couple") of the same amino acid to drive the reaction to completion.[11][12] For subsequent syntheses, consider extending the coupling time or increasing the concentration of the amino acid and coupling reagents.[12] Using more efficient coupling reagents, such as HATU or HCTU, can also improve coupling efficiency, especially for sterically hindered amino acids.[13]
Q4: I suspect incomplete Fmoc deprotection. How can I confirm this and what are the solutions?
Incomplete Fmoc deprotection leads to deletion sequences where an amino acid is missing from the final peptide.[1] This can be monitored by UV-Vis spectrophotometry of the piperidine solution used for deprotection; the concentration of the dibenzofulvene-piperidine adduct is proportional to the amount of Fmoc group removed.[8] If deprotection is incomplete, you can extend the deprotection time or perform a second deprotection step.[14] For particularly difficult sequences, adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[15]
Q5: Could the choice of resin be affecting my yield?
Yes, the choice of resin is critical for a successful synthesis.[6] For longer peptides like this compound, a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) is often preferred to minimize peptide chain aggregation.[5] The type of resin also determines the C-terminal functionality of the peptide (acid or amide) and the cleavage conditions.[16] For this compound, which is often synthesized as a C-terminal amide, a Rink Amide resin is a common choice.[16][17] The chemical and mechanical stability of the resin are also important factors to consider.[6]
Q6: I am observing unexpected peaks in my HPLC analysis after cleavage. What could be the cause?
Unexpected peaks often indicate the presence of byproducts from side reactions. Common side reactions in Fmoc-SPPS include:
-
Aspartimide formation: Aspartic acid residues can form a cyclic imide, which can then hydrolyze to form a mixture of α- and β-peptides.[14] Using protecting groups for the aspartate side chain that are bulkier than the standard OtBu can help minimize this.[14]
-
Diketopiperazine formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly common with proline at the C-terminus.[14] Using dipeptide building blocks can circumvent this issue.[14]
-
Racemization: The chirality of amino acids can be compromised during activation, especially for cysteine and histidine.[2][18] Using coupling reagents that minimize racemization, such as those with HOBt or Oxyma, is recommended.[13]
-
Tryptophan alkylation: The indole side chain of tryptophan is susceptible to modification by carbocations generated during cleavage. Using scavengers in the cleavage cocktail is essential to prevent this.[19][20]
Quantitative Data Summary
The following tables summarize key parameters and their typical ranges for solid-phase peptide synthesis. These are general guidelines and may require optimization for this compound.
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Typical Concentration | Activation Time | Coupling Time | Notes |
| HBTU/HATU | 3-5 equivalents | 1-5 minutes | 30-60 minutes | Highly efficient, good for hindered couplings.[13] |
| HCTU | 3-5 equivalents | 1-5 minutes | 20-45 minutes | Similar to HATU but can be more cost-effective.[13] |
| DIC/Oxyma | 3-5 equivalents | 5-10 minutes | 60-120 minutes | Good for reducing racemization.[18] |
Table 2: Deprotection and Cleavage Conditions
| Process | Reagent | Concentration | Time | Notes |
| Fmoc Deprotection | Piperidine in DMF | 20-50% | 5-20 minutes | Can be repeated if necessary.[15] |
| Resin Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | TIS acts as a scavenger to protect tryptophan.[17][18] |
| Resin Cleavage (Reagent K) | TFA/phenol/H₂O/thioanisole/EDT | 82.5:5:5:5:2.5 | 2-4 hours | A robust cleavage cocktail with multiple scavengers.[17] |
Experimental Protocols
Protocol 1: Kaiser Test for Free Amines
-
Sample Collection: Withdraw a small number of resin beads (approx. 1-2 mg) from the reaction vessel after a coupling step and wash them thoroughly with DMF and then DCM.
-
Reagent Preparation:
-
Solution A: 50 mg/ml ninhydrin in ethanol.
-
Solution B: 1 g phenol in 0.25 ml ethanol.
-
Solution C: 2% (v/v) 1 mM potassium cyanide in pyridine.
-
-
Reaction: Add a few drops of each solution to the resin beads in a small glass test tube.
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).[8]
-
Protocol 2: Test Cleavage and Analysis
-
Sample Collection: After a specific coupling step, take a small aliquot of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add approximately 100-200 µL of the cleavage cocktail to the resin in a microcentrifuge tube.
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature with occasional vortexing.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the sample, decant the ether, and dry the peptide pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry to check the purity and confirm the mass of the synthesized fragment.
Visualizations
Caption: A flowchart for troubleshooting low yield in SPPS.
Caption: A diagram of the standard Fmoc-SPPS cycle.
References
- 1. 2023 AIChE Annual Meeting [aiche.confex.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. s4science.at [s4science.at]
- 8. iris-biotech.de [iris-biotech.de]
- 9. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01383A [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. biotage.com [biotage.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. iris-biotech.de [iris-biotech.de]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 19. experts.umn.edu [experts.umn.edu]
- 20. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Hemolytic Activity of Retro-indolicidin and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Retro-indolicidin and related antimicrobial peptides (AMPs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the hemolytic activity of these peptides during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high hemolytic activity with our synthetic this compound analog. What are the primary factors that influence this?
A1: High hemolytic activity in this compound analogs is often linked to excessive hydrophobicity and high amphipathicity. The hydrophobic residues can insert into the lipid bilayer of red blood cells (RBCs), leading to membrane disruption and lysis. The overall charge and structural conformation of the peptide also play a significant role.
Q2: What are the most effective strategies to reduce the hemolytic activity of a this compound analog while preserving its antimicrobial efficacy?
A2: Several strategies can be employed to decrease hemolytic activity:
-
Amino Acid Substitution: Replacing highly hydrophobic amino acids, particularly tryptophan (Trp), with less hydrophobic residues like Phenylalanine (Phe) or even hydrophilic residues can significantly reduce hemolysis.[1] For instance, substituting Trp at specific positions in indolicidin with Leucine (Leu) has been shown to decrease hemolytic activity while maintaining strong antibacterial action.
-
Glycosylation: The addition of sugar moieties (glycosylation) to the peptide can increase its hydrophilicity and solubility, thereby reducing its interaction with erythrocyte membranes and lowering hemolytic activity.[2]
-
Structural Modifications: Altering the peptide's backbone, for example, by introducing reduced amide bonds, can change its secondary structure and flexibility, leading to reduced hemolytic potential without compromising antimicrobial effects.[3]
-
Modulating Amphipathicity: Carefully balancing the hydrophobic and hydrophilic faces of the peptide is crucial. A well-defined separation of these regions can enhance selectivity for bacterial membranes over eukaryotic ones.[4]
Q3: Can formulation adjustments help in reducing the hemolytic activity of our peptide?
A3: Yes, formulation strategies can be beneficial. While not a modification of the peptide itself, encapsulating the peptide in nanoparticles or liposomes can shield it from direct interaction with red blood cells, potentially lowering its effective concentration needed for antimicrobial activity and thus reducing hemolysis.
Troubleshooting Guide
Problem: My this compound analog shows potent antimicrobial activity but lyses red blood cells even at low concentrations.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | 1. Sequence Analysis: Identify the most hydrophobic residues in your analog's sequence. Tryptophan is a primary contributor to the hemolytic activity of indolicidin and its derivatives. 2. Amino Acid Substitution: Synthesize new analogs with strategic substitutions. Consider replacing one or more tryptophan residues with less hydrophobic amino acids such as phenylalanine or leucine.[1] 3. Quantitative Analysis: Perform a hemolysis assay on the new analogs to determine their HC50 values and compare them with the original peptide. |
| High Amphipathicity | 1. Structural Modeling: Use computational tools to predict the three-dimensional structure of your peptide and visualize its hydrophobic and hydrophilic faces. 2. Residue Rearrangement: Design analogs where the distribution of charged and hydrophobic residues is altered to reduce the overall amphipathic moment. The goal is to decrease the propensity for membrane insertion into eukaryotic cells.[4] |
| Peptide Aggregation | 1. Solubility Test: Assess the solubility of your peptide in the assay buffer. Poor solubility can lead to aggregation, which may contribute to cell lysis. 2. Formulation Modification: Experiment with different buffer conditions or consider the use of solubility-enhancing excipients. |
Data Presentation: Activity of Indolicidin Analogs
The following tables summarize quantitative data on the antimicrobial and hemolytic activities of various indolicidin analogs, demonstrating the impact of different modification strategies.
Table 1: Amino Acid Substitution Strategies and Their Impact on Activity
| Peptide/Analog | Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |
| Indolicidin | - | S. aureus | 15.62 - 31.25 | ~25 | ~0.8 - 1.6 |
| [L9]Ind | Trp9 -> Leu | S. aureus | 16 | >100 | >6.25 |
| [L11]Ind | Trp11 -> Leu | S. aureus | 16 | >100 | >6.25 |
| CP10A | Pro -> Ala | S. aureus | - | - | - |
| Peptide 3.1 | Indolicidin-derived | E. coli | - | Low cytotoxicity | - |
Note: Specific HC50 and MIC values for this compound were not available in the searched literature, though it is consistently reported to have lower hemolytic activity than indolicidin.[5]
Table 2: Impact of Other Modifications on Indolicidin Analogs
| Peptide/Analog | Modification Strategy | Key Finding |
| [βGlc-T9,K7]Indolicidin | Glycosylation | Increased solubility and reduced cytotoxicity against murine erythrocytes.[2] |
| Indolicidin with reduced amide bonds | Structural Modification | Showed less hemolytic activity and improved stability.[3] |
| HN2-(CH2)10-Indolicidin derivative | N-terminal lipidation and D-amino acid substitution | Broad-spectrum antimicrobial activity with low hemolytic activity.[6] |
Experimental Protocols
In Vitro Hemolysis Assay
This protocol outlines the standard procedure for determining the hemolytic activity of a peptide.
1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 800 x g for 10 minutes at 4°C to pellet the RBCs. c. Aspirate the supernatant and the buffy coat. d. Wash the RBC pellet by resuspending it in a 10-fold volume of sterile, cold phosphate-buffered saline (PBS). e. Centrifuge again at 800 x g for 10 minutes at 4°C. f. Repeat the washing step (d-e) three more times. g. After the final wash, resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).
2. Hemolysis Assay Procedure: a. Prepare serial dilutions of the test peptide in PBS in a 96-well microtiter plate. b. Add the 4% RBC suspension to each well containing the peptide dilutions. c. Positive Control: Add a known lytic agent (e.g., 0.1% Triton X-100) to a set of wells with the RBC suspension to achieve 100% hemolysis. d. Negative Control: Add PBS to a set of wells with the RBC suspension to measure spontaneous hemolysis. e. Incubate the plate at 37°C for 1 hour. f. After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs. g. Carefully transfer the supernatant from each well to a new 96-well plate. h. Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
3. Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 b. The HC50 value is the peptide concentration that causes 50% hemolysis. This can be determined by plotting the percentage of hemolysis against the peptide concentration and interpolating the 50% point.
Visualizations
Experimental Workflow for Hemolysis Assay
Caption: Workflow for the in vitro hemolysis assay.
Mechanism of Peptide-Induced Hemolysis
Caption: General mechanism of peptide-induced hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into an indolicidin-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolicidin, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-specific binding of Retro-indolicidin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Retro-indolicidin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a cationic, tryptophan-rich antimicrobial peptide. Its positive charge can lead to electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate proteoglycans, resulting in non-specific binding. The tryptophan residues can also contribute to hydrophobic interactions, further promoting non-specific adherence. This can lead to high background signals, false positives, and misinterpretation of experimental results.
Q2: What are the primary drivers of non-specific binding of this compound?
The primary drivers are:
-
Electrostatic Interactions: The positively charged arginine and lysine residues in this compound interact with negatively charged molecules on the cell surface, like sialic acids and sulfates on proteoglycans.
-
Hydrophobic Interactions: The tryptophan residues can interact with the lipid bilayer and other hydrophobic regions on the cell surface.
Q3: How can I qualitatively assess the level of non-specific binding in my assay?
A simple method is to include a negative control where you perform the assay on cells that do not express the target of interest or in the presence of a large excess of unlabeled this compound to compete for non-specific sites. High signal in these controls indicates significant non-specific binding.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Imaging Assays (Immunofluorescence/Confocal Microscopy)
High background fluorescence can obscure the specific signal from this compound, making it difficult to determine its cellular localization and uptake.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Use a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. For peptide studies, casein-based blockers can also be effective. Increase blocking time to 60 minutes at room temperature. |
| Suboptimal Antibody Dilution | If using antibodies for detection, titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with this compound and any detection antibodies. Use a wash buffer containing a non-ionic detergent like 0.05% Tween 20. |
| Hydrophobic Interactions | Include a low concentration (0.1-0.5%) of a non-ionic detergent such as Tween® 20 or Triton™ X-100 in your incubation and wash buffers to disrupt non-specific hydrophobic binding.[1] |
| Electrostatic Interactions | Increase the salt concentration of your buffers (e.g., up to 500 mM NaCl) to shield electrostatic interactions.[1] Note that this may also affect specific binding, so optimization is necessary. |
Issue 2: High Signal in Negative Controls in Flow Cytometry
High fluorescence intensity in negative control samples (e.g., unstained cells, cells incubated with a scrambled peptide, or competition with excess unlabeled peptide) can indicate significant non-specific binding of fluorescently-labeled this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Surface Charge Interactions | Pre-incubate cells with a blocking agent. In addition to protein-based blockers, consider pre-treating cells with heparin (10-100 µg/mL) to block non-specific binding to heparan sulfate proteoglycans. |
| Peptide Aggregation | Prepare fresh dilutions of this compound before each experiment. Consider sonicating the stock solution briefly to break up any aggregates. |
| Inappropriate Buffer Composition | Ensure your FACS buffer contains a protein carrier like 1-2% BSA or FBS to reduce binding to the plasticware and the cells.[2] |
| Fluorescence Quenching Artifacts | For tryptophan-rich peptides, be aware that fluorescence can be quenched in the membrane environment and de-quenched upon cell lysis. This can cause discrepancies between live-cell flow cytometry and lysate-based fluorescence readings.[3] |
Quantitative Data Summary
The effectiveness of various blocking agents can vary depending on the specific peptide and cell type. The following table summarizes commonly used blocking agents and their general properties.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can be a source of cross-reactivity if not high-purity; may not be optimal for all peptide studies. |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) | Contains a mixture of proteins that can effectively block a wide range of non-specific sites.[4] | Must be from the same species as the secondary antibody to avoid cross-reactivity. More expensive than BSA. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. Smaller molecular weight fractions can be particularly effective for blocking peptide binding.[5] | Contains phosphoproteins that can interfere with phosphorylation studies and biotin which can interfere with streptavidin-based detection.[6] |
| Commercial Protein-Free Blockers | Per manufacturer's instructions | Consistent composition, long shelf-life, and eliminates cross-reactivity with protein-based detection reagents. | More expensive than traditional blocking agents. |
Experimental Protocols
Protocol 1: Minimizing Non-Specific Binding in Immunofluorescence Staining for this compound Uptake
This protocol is designed for visualizing the cellular uptake of fluorescently labeled this compound.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Blocking:
-
Prepare a blocking buffer: 1X PBS with 5% normal goat serum and 0.1% Triton X-100.
-
Incubate the cells in the blocking buffer for 1 hour at room temperature.
-
-
Peptide Incubation:
-
Dilute the fluorescently labeled this compound to the desired concentration in a binding buffer (e.g., 1X PBS with 1% BSA and 0.05% Tween 20).
-
Remove the blocking buffer and add the peptide solution to the cells.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Remove the peptide solution and wash the cells three times for 5 minutes each with a wash buffer (1X PBS with 0.05% Tween 20).
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Nuclear Staining (Optional):
-
Wash the cells twice with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Protocol 2: Flow Cytometry Assay to Quantify this compound Binding with Reduced Non-Specific Signal
This protocol provides a method for quantifying the binding of fluorescently labeled this compound to cells while minimizing non-specific interactions.
-
Cell Preparation: Harvest cells and wash them twice with cold 1X PBS. Resuspend the cells in FACS buffer (1X PBS, 2% FBS, 1 mM EDTA) at a concentration of 1x10^6 cells/mL.
-
Blocking:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add 100 µL of blocking buffer (FACS buffer with 10% normal serum) to each tube and incubate on ice for 30 minutes.
-
-
Competition Control (Optional but Recommended):
-
To a set of control tubes, add a 100-fold molar excess of unlabeled this compound and incubate on ice for 15 minutes.
-
-
Peptide Incubation:
-
Add the fluorescently labeled this compound to all tubes at the desired final concentration.
-
Incubate on ice for 1 hour, protected from light.
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step two more times.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Caption: Experimental workflow for cellular assays with this compound.
References
- 1. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of heparan sulfate glycosaminoglycan to beta-amyloid peptide: inhibition by potentially therapeutic polysulfated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
Technical Support Center: Enhancing the Therapeutic Index of Retro-indolicidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying retro-indolicidin to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for modifying this compound?
Indolicidin, a naturally occurring antimicrobial peptide, exhibits broad-spectrum activity but also significant hemolytic activity and cytotoxicity, limiting its therapeutic potential.[1][2] The this compound analog, with the reversed amino acid sequence, has been shown to retain antimicrobial activity, in some cases even enhanced, while exhibiting reduced hemolytic activity compared to the parent peptide.[3][4] Further modifications aim to fine-tune this balance, enhancing its selectivity for microbial cells over host cells, thereby increasing its therapeutic index.
Q2: What are the primary molecular targets of this compound?
The primary mechanism of action for indolicidin and its analogs, including this compound, involves a multi-step process. Initially, the cationic peptide electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[5][6][7] This is followed by the insertion of the peptide into the membrane, leading to permeabilization and the formation of pores or channels.[7][8] Additionally, indolicidin can translocate into the cytoplasm and inhibit intracellular processes, most notably DNA synthesis, leading to filamentation and eventual cell death.[9]
Q3: What are the key assays to determine the therapeutic index?
The therapeutic index is typically determined by comparing the peptide's antimicrobial efficacy against its toxicity to host cells. The key assays are:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
-
Hemolytic Assay (HC50): To quantify the concentration of the peptide that causes 50% lysis of red blood cells, indicating its toxicity towards mammalian erythrocytes.[10][11]
-
Cytotoxicity Assay (e.g., MTS or MTT): To measure the peptide's toxicity against mammalian cell lines.
A higher therapeutic index is achieved with a low MIC and a high HC50 or CC50 (50% cytotoxic concentration).
Troubleshooting Guides
Peptide Synthesis and Purification
Issue: Low yield or incomplete synthesis of tryptophan-rich this compound analogs.
-
Possible Cause: Tryptophan residues are susceptible to oxidation and side reactions during synthesis. The bulky nature of tryptophan can also lead to steric hindrance and incomplete coupling.
-
Troubleshooting Steps:
-
Use specialized protecting groups: Employ acid-labile protecting groups for the indole nitrogen of tryptophan to prevent modification.
-
Optimize coupling reagents: Use highly efficient coupling reagents like HATU or HCTU.
-
Double coupling: Perform a second coupling step for amino acids following a tryptophan residue to ensure complete reaction.
-
Scavengers: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to protect tryptophan from side reactions.
-
Issue: Difficulty in purifying cationic this compound analogs by reverse-phase HPLC.
-
Possible Cause: The highly cationic nature of the peptide can lead to strong interactions with the silica backbone of the C18 column, resulting in poor peak shape and low recovery.
-
Troubleshooting Steps:
-
Use a different stationary phase: Consider using a polymer-based or a less acidic silica-based column.
-
Modify the mobile phase: Increase the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) to 0.1-0.2% to improve peak shape. The addition of a small amount of a chaotropic salt like guanidine hydrochloride can sometimes help.
-
Alternative purification methods: For highly cationic peptides, ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) can be effective alternatives or complementary steps to RP-HPLC.
-
Biological Assays
Issue: High variability in MIC assay results.
-
Possible Cause: Inconsistent bacterial inoculum size, variations in media composition, or peptide aggregation.
-
Troubleshooting Steps:
-
Standardize inoculum: Ensure a consistent starting bacterial density (typically 5 x 10^5 CFU/mL) for each experiment.
-
Control media conditions: Use cation-adjusted Mueller-Hinton broth (MHB) as high salt concentrations can interfere with the activity of some antimicrobial peptides.
-
Ensure peptide solubility: Prepare fresh stock solutions of the peptide and ensure it is fully dissolved before adding to the assay. Sonication can aid in dissolving aggregated peptides.
-
Issue: Inconsistent results in the hemolytic assay.
-
Possible Cause: Lysis of red blood cells (RBCs) before the addition of the peptide, improper washing of RBCs, or interference from the peptide solvent.
-
Troubleshooting Steps:
-
Handle RBCs gently: Avoid vigorous vortexing or shaking to prevent premature lysis.
-
Thorough washing: Wash RBCs multiple times in isotonic saline or PBS to remove plasma components.
-
Solvent control: Include a control with the highest concentration of the solvent used to dissolve the peptide to ensure it does not independently cause hemolysis.
-
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of selected indolicidin and this compound analogs. The therapeutic index (TI) is calculated as the ratio of HC50 to the geometric mean of the MIC values.
Table 1: Antimicrobial and Hemolytic Activity of Indolicidin and this compound Analogs
| Peptide | Sequence | Modification | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | HC50 (µM) | Therapeutic Index (TI) | Reference |
| Indolicidin | ILPWKWPWWPWRR-NH₂ | Parent Peptide | 4-8 | 8-16 | 25 | ~2.2 | [3][4] |
| This compound | RRWPWWPKWPWLI-NH₂ | Reversed Sequence | 4-8 | 4-8 | >100 | >16 | [3][4] |
| [L⁹]Ind | ILPWKWPWL PWRR-NH₂ | Trp⁹ -> Leu | 4-8 | 8-16 | >200 | >17.7 | [3] |
| [L¹¹]Ind | ILPWKWPWWPWLR-NH₂ | Trp¹¹ -> Leu | 4-8 | 8-16 | >200 | >17.7 | [3] |
| IND-4,11K | I KPWKWPWWKWRR-NH₂ | Pro⁴,¹¹ -> Lys | 8-64 | 128 | >128 | >1.4 | [12] |
Table 2: Activity of Indolicidin Analogs with Non-natural Amino Acids
| Peptide | Modification | MIC₅₀ (µg/mL) vs. Mixed Strains | Hemolytic Activity | Reference |
| Indolicidin | Parent Peptide | 1.8 - 14.8 | High | [13] |
| Analog 1 | Trp -> 2-Me-Phe | 0.9 - 6.1 | At least 1.8x lower than Indolicidin | [13] |
| Analog 2 | Trp -> D-Phe, N-terminal acylation | 0.9 - 6.1 | At least 1.8x lower than Indolicidin | [13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or sheep red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 4% RBC suspension to each well. Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The HC50 is the peptide concentration that causes 50% hemolysis.
MTS Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 or HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound analog in cell culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index of this compound analogs.
Proposed Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
- 1. Antibacterial and hemolytic activities of single tryptophan analogs of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolicidin revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. Structure and mechanism of action of an indolicidin peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the large-scale production of Retro-indolicidin
Welcome to the Retro-indolicidin Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis, purification, and formulation of the antimicrobial peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound?
Large-scale synthesis of this compound, typically via Solid-Phase Peptide Synthesis (SPPS), can present several challenges that may impact yield and purity.[1][2] These include:
-
Incomplete coupling reactions: This can lead to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1]
-
Side reactions: The tryptophan and arginine residues in this compound are susceptible to modification during synthesis and cleavage from the resin.[3]
-
Aggregation: The hydrophobic nature of this compound can cause aggregation on the solid support, hindering further synthesis steps.
-
Racemization: Chiral amino acids can undergo racemization during activation, leading to diastereomeric impurities.[1]
Q2: How can I improve the yield and purity of my this compound synthesis?
Optimizing several parameters in your SPPS protocol can significantly improve outcomes:
-
Coupling Reagents: Employing efficient coupling reagents like HBTU/HOBt or HATU can enhance coupling efficiency and reduce incomplete reactions.
-
Protecting Groups: Ensure complete removal of Fmoc protecting groups at each step to prevent deletion sequences.[1]
-
Scavengers: Use a scavenger cocktail (e.g., with triisopropylsilane and water) during cleavage to prevent side reactions with reactive amino acid side chains.[4]
-
Resin Choice: Selecting an appropriate resin, such as a high-capacity, low-swelling resin, can improve synthesis efficiency.
Q3: What are the common issues faced during the purification of this compound?
The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] Common challenges include:
-
Co-elution of impurities: Impurities with similar hydrophobicity to this compound, such as deletion or truncated sequences, may be difficult to separate.[6]
-
Peptide aggregation: this compound may aggregate in the purification buffer, leading to peak broadening and poor resolution.
-
Low recovery: The peptide can adsorb to the column matrix or tubing, resulting in reduced yield.
Q4: How can I optimize the RP-HPLC purification of this compound?
To enhance purification efficiency:
-
Gradient Optimization: A shallow acetonitrile gradient often provides better resolution of closely eluting impurities.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape, but using a lower concentration (e.g., 0.05%) can be beneficial for mass spectrometry compatibility.[5][7]
-
Column Selection: A C18 column with a wide pore size (300 Å) is generally suitable for peptides of this size.[5]
-
Solubility: Ensure the crude peptide is fully dissolved in the initial mobile phase to prevent precipitation on the column.
Q5: My this compound preparation shows low bioactivity. What could be the reason?
Several factors can contribute to reduced bioactivity:
-
Impurities: The presence of truncated or modified peptides can interfere with the activity of the full-length, correct sequence.
-
Aggregation: Aggregated peptides may not be able to interact effectively with their microbial targets.[8]
-
Oxidation: Tryptophan residues are susceptible to oxidation, which can alter the peptide's structure and function.
-
Incorrect Folding: While this compound is a relatively small peptide, its conformation is crucial for its activity.
Q6: How can I improve the solubility and stability of my final this compound product?
Strategies to enhance solubility and stability include:
-
pH Optimization: Determine the optimal pH for solubility and stability in your desired formulation buffer.
-
Excipients: The addition of excipients like sugars (e.g., mannitol, sucrose) or amino acids (e.g., arginine, glycine) can improve stability.
-
Lyophilization: Lyophilizing the purified peptide from a suitable buffer (e.g., one containing a lyoprotectant) can ensure long-term stability.
-
Formulation with Nanoparticles: Encapsulation in lipid or polymeric nanoparticles can protect the peptide from degradation and improve its pharmacokinetic profile.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low final yield of crude peptide | Incomplete coupling reactions. | Use a higher excess of amino acids and coupling reagents. Increase coupling time. |
| Steric hindrance. | For difficult couplings, consider using a more potent activating agent or a different resin. | |
| Peptide aggregation on resin. | Incorporate pseudoprolines or use a more hydrophilic resin. | |
| Presence of deletion sequences in mass spectrometry | Incomplete Fmoc deprotection. | Increase deprotection time or use a stronger deprotection solution. |
| Inefficient coupling. | See "Low final yield" solutions. | |
| Unexpected peaks in HPLC of crude product | Side reactions during cleavage. | Optimize the scavenger cocktail used during cleavage. |
| Racemization. | Use urethane-protected amino acids or a base with a lower pKa for activation. | |
| Incomplete removal of protecting groups. | Extend the cleavage time or use a stronger cleavage cocktail. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor peak resolution in RP-HPLC | Inappropriate gradient. | Use a shallower gradient for better separation of closely eluting peaks. |
| Column overloading. | Reduce the amount of crude peptide loaded onto the column. | |
| Peptide aggregation. | Add a denaturant like guanidine hydrochloride to the sample, or adjust the pH of the mobile phase. | |
| Broad or tailing peaks | Secondary interactions with the column. | Ensure a sufficient concentration of the ion-pairing agent (e.g., TFA) in the mobile phase.[5] |
| Column degradation. | Use a new or thoroughly cleaned column. | |
| Low recovery of purified peptide | Adsorption to column or system. | Pre-condition the column with a bovine serum albumin solution to block non-specific binding sites. |
| Precipitation during purification. | Ensure the peptide remains soluble in the mobile phase throughout the gradient. |
Formulation and Stability Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitation of peptide in solution | Poor solubility at the desired concentration. | Screen different buffer systems and pH values to find the optimal conditions for solubility. |
| Aggregation over time. | Add stabilizing excipients such as sugars, polyols, or non-ionic surfactants. | |
| Loss of bioactivity upon storage | Chemical degradation (e.g., oxidation, deamidation). | Store the lyophilized peptide at -20°C or -80°C. Protect from light and moisture. |
| Physical instability (aggregation). | See "Precipitation of peptide in solution" solutions. | |
| Variability in experimental results | Inconsistent sample preparation. | Ensure the peptide is fully dissolved and accurately quantified before each experiment. |
| Contamination. | Use sterile techniques and high-purity reagents. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes at a flow rate of 4 mL/min is a good starting point.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Typical Purity and Yield of this compound at Different Production Scales.
| Synthesis Scale | Crude Purity (by HPLC) | Overall Yield (after purification) |
| 1 mmol | ~65-75% | ~15-25% |
| 10 mmol | ~60-70% | ~10-20% |
| 100 mmol | ~55-65% | ~8-15% |
Note: These are estimated values and can vary significantly based on the synthesis protocol and purification efficiency.
Table 2: Common Impurities in this compound Synthesis.
| Impurity Type | Description | Typical Mass Difference |
| Deletion Sequence | Missing one or more amino acids. | Varies based on missing amino acid(s). |
| Truncated Sequence | Incomplete peptide chain. | Varies. |
| Oxidized Peptide | Addition of one or more oxygen atoms (e.g., on Trp). | +16 Da or +32 Da per oxidation. |
| Incomplete Deprotection | Residual protecting groups (e.g., Pmc on Arg). | +226 Da for Pmc. |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHAPTER 18:Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. hplc.eu [hplc.eu]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. agilent.com [agilent.com]
- 8. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for consistent results in Retro-indolicidin experiments
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results in experiments involving the antimicrobial peptide, Retro-indolicidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Indolicidin?
This compound is the retro-inverso isomer of indolicidin, a naturally occurring antimicrobial peptide. This means it has the same amino acid sequence but in reverse order. Functionally, this compound has been shown to exhibit comparable or even enhanced antimicrobial activity and, in some cases, lower cytotoxicity compared to its parent peptide, indolicidin.[1][2]
Q2: What is the primary mechanism of action for this compound?
The primary mechanism of action for this compound, similar to indolicidin, involves a multi-faceted approach. It initially interacts with and permeabilizes the bacterial cell membrane, leading to disruption of cellular integrity.[3][4] Additionally, it has been shown to translocate into the cytoplasm and inhibit DNA synthesis, ultimately leading to bacterial cell death.[5][6]
Q3: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. For short-term use, stock solutions can be prepared in sterile, nuclease-free water or a buffer appropriate for your experiment and stored at -20°C. Avoid repeated freeze-thaw cycles to maintain peptide integrity.
Q4: Is this compound active against both Gram-positive and Gram-negative bacteria?
Yes, this compound, like indolicidin, exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) assays. | Peptide aggregation, inaccurate peptide quantification, variability in bacterial inoculum, improper plate type. | 1. Ensure complete solubilization of the peptide. Consider brief sonication. 2. Accurately determine the peptide concentration using a reliable method such as amino acid analysis. 3. Standardize the bacterial inoculum to the recommended optical density or CFU/mL. 4. Use low-binding polypropylene plates for peptide assays to prevent adsorption.[7] |
| No antimicrobial activity observed. | Inactive peptide, incorrect experimental setup, resistant bacterial strain. | 1. Verify the integrity and activity of the peptide stock. If possible, test against a known susceptible control strain. 2. Double-check all experimental parameters, including media composition, incubation time, and temperature. 3. Confirm the susceptibility of the bacterial strain to other known antibiotics. |
| High cytotoxicity observed in cell viability assays. | Peptide concentration too high, sensitive cell line, prolonged incubation time. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration range. 2. Use a less sensitive cell line if appropriate for the experimental goals. 3. Optimize the incubation time to the minimum required to observe the desired effect. |
| Precipitation of the peptide during the experiment. | Poor peptide solubility in the experimental buffer, interaction with media components. | 1. Test the solubility of the peptide in different buffers before the experiment. 2. Consider using a buffer with a different pH or ionic strength. 3. Prepare fresh peptide solutions for each experiment. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for antimicrobial peptides.[7][8]
-
Preparation of Peptide Stock Solution:
-
Dissolve lyophilized this compound in sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7]
-
Perform serial two-fold dilutions in the same solvent to create a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay - MTT Method
This protocol assesses the effect of this compound on the viability of mammalian cells.
-
Cell Culture:
-
Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.
-
Include a vehicle control (medium without peptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Quantitative Data Summary
Table 1: Antimicrobial Activity of Indolicidin and this compound
| Peptide | Target Organism | MIC (µM) | Reference |
| Indolicidin | S. typhimurium | ~17.5 | [1] |
| This compound | S. typhimurium | ~17.5 | [1] |
| Indolicidin | E. coli | - | [1] |
| This compound | E. coli | - | [1] |
| Indolicidin | Streptococcus group A | - | [1] |
| This compound | Streptococcus group A | - | [1] |
Note: The original study presented data graphically; the IC50 value for endotoxin displacement is provided as an indicator of activity.
Visualizations
References
- 1. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Retro-indolicidin: A Comparative Analysis of its Antimicrobial Efficacy Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a comprehensive comparison of Retro-indolicidin, a synthetic derivative of the naturally occurring peptide indolicidin, against other antimicrobial alternatives in combating resistant bacterial strains.
Executive Summary
This compound, a 13-amino acid cationic peptide, demonstrates significant antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its retro-inverso structure, where the amino acid sequence is reversed and L-amino acids are replaced by D-amino acids, is designed to enhance its stability against proteolytic degradation, a common limitation of natural peptides.[1][2] This guide presents a comparative analysis of this compound's performance, supported by experimental data on its minimum inhibitory concentration (MIC), bactericidal kinetics, and anti-biofilm activity.
Comparative Antimicrobial Activity
The in vitro efficacy of this compound and its parent compound, indolicidin, has been evaluated against several key resistant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, related indolicidin analogs, and conventional antibiotics against clinically relevant resistant bacteria.
Data Presentation:
Table 1: Comparative MICs (µg/mL) Against Gram-Positive Resistant Strains
| Antimicrobial Agent | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus (VRE) |
| This compound (analog) | 7.81[3] | No specific data found |
| Indolicidin | 7.81 - 32[3][4] | No specific data found |
| Indolicidin Analog (In-58) | 1.6 - 3.1[4] | No specific data found |
| Daptomycin | 0.064 - 1.5[5] | 0.38 - 3[5] |
| Linezolid | 0.25 - 1.5[5] | 0.38 - 1.5[5] |
| Vancomycin | 1.5 - 3[5] | >256[5] |
Table 2: Comparative MICs (µg/mL) Against Gram-Negative Resistant Strains
| Antimicrobial Agent | Pseudomonas aeruginosa | Acinetobacter baumannii | Carbapenem-Resistant Enterobacteriaceae (CRE) |
| This compound (analog) | 15.62[3] | No specific data found | No specific data found |
| Indolicidin | 15.62 - 128[3][6] | 31.25[3] | No specific data found |
| Indolicidin Analog (IND-4,11K) | 128[6] | No specific data found | No specific data found |
| Colistin (Polymyxin E) | 0.5 - 2 | 0.25 - 2 | 0.25 - 4 |
| Meropenem | >16 (for resistant strains) | >16 (for resistant strains) | >16 (for resistant strains) |
Note: Data for this compound against some strains were not available in the reviewed literature. In such cases, data for its parent compound, indolicidin, or other analogs are provided for reference.
Performance Against Biofilms
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Some naturally occurring peptides like indolicidin have been shown to inhibit bacterial biofilm development.[7] While specific quantitative data for this compound's anti-biofilm activity is limited, studies on indolicidin and its analogs suggest a potential role in biofilm disruption.
Time-Kill Kinetics
Time-kill assays are crucial for understanding the bactericidal or bacteriostatic nature of an antimicrobial agent. Studies on indolicidin and its hybrid analogs have demonstrated rapid bactericidal activity. For instance, some hybrid peptides of indolicidin were able to eliminate Streptococcus pneumoniae within 30 to 150 minutes at their MIC.[3] Indolicidin has also been shown to cause a concentration- and time-dependent clearance of multi-drug resistant Enteroaggregative Escherichia coli within 120 minutes.[8][9]
Cytotoxicity and Stability
A critical aspect of drug development is ensuring a favorable safety profile. The hemolytic activity and cytotoxicity of indolicidin analogs have been a focus of research. One study found that a retro-analog of indolicidin exhibited remarkably lower hemolytic activity than the parent indolicidin, while demonstrating higher antibacterial activity.[10] The retro-inverso structure of this compound is expected to confer enhanced stability against proteases, a significant advantage for in vivo applications.[1][2][11][12]
Mechanism of Action
The antimicrobial mechanism of indolicidin and its derivatives is multi-faceted. The initial step involves an electrostatic interaction between the cationic peptide and the negatively charged bacterial cell membrane.[13] This is followed by the permeabilization of the membrane, leading to the leakage of intracellular contents.[14][15] Beyond membrane disruption, indolicidin has been shown to translocate into the cytoplasm and inhibit DNA synthesis, which contributes to its bactericidal effect.[15][16][17]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial peptide or antibiotic is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Time-Kill Kinetics Assay
Methodology: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
-
Preparation of Bacterial Culture: A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Addition of Antimicrobial Agent: The antimicrobial agent is added to the bacterial culture at a specific concentration (e.g., 1x, 2x, or 4x the MIC).
-
Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), aliquots are withdrawn from the culture, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of viable colonies on the agar plates is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
Anti-biofilm Assay
Methodology: This assay evaluates the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24-48 hours) to allow for biofilm formation.
-
Treatment:
-
Inhibition Assay: The antimicrobial agent is added to the wells along with the bacterial suspension at the beginning of the incubation period.
-
Eradication Assay: The planktonic bacteria are removed, and the pre-formed biofilms are washed before adding the antimicrobial agent.
-
-
Quantification of Biofilm: After treatment and incubation, the wells are washed to remove non-adherent bacteria. The remaining biofilm can be quantified using various methods, such as crystal violet staining (to measure biomass) or a metabolic assay like the XTT assay (to measure cell viability).
-
Data Analysis: The results are expressed as the percentage of biofilm reduction compared to the untreated control.
Cytotoxicity Assays
a) Hemolysis Assay:
Methodology: This assay assesses the lytic effect of the antimicrobial peptide on red blood cells.
-
Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed and resuspended in a buffered saline solution to a specific concentration (e.g., 2% v/v).
-
Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide at 37°C for a defined period (e.g., 1 hour).
-
Measurement of Hemoglobin Release: The samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically achieved with a detergent like Triton X-100) and a negative control (0% hemolysis, with buffer only).
b) MTT Assay:
Methodology: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
-
Cell Seeding: Mammalian cells (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the antimicrobial peptide and incubated for a specific duration (e.g., 24 hours).
-
Addition of MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: The cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Process: Workflows and Mechanisms
Experimental Workflow for Antimicrobial Peptide Validation
Caption: Workflow for the validation of this compound's antimicrobial activity.
Proposed Mechanism of Action for Indolicidin and its Analogs
Caption: Proposed multi-step mechanism of action for indolicidin-based peptides.
References
- 1. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of the indolicidin-derived novel synthetic peptide In-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using anti-biofilm peptides to treat antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 9. Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retro-inverso prosaptide peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 16. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Retro-Indolicidin and Other Cathelicidin Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cathelicidin peptide Retro-indolicidin against other well-characterized cathelicidins, namely Indolicidin, LL-37, and BMAP-27. The comparison focuses on their antimicrobial, cytotoxic, and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Data Presentation
The following tables summarize the available quantitative data for the selected cathelicidin peptides, offering a side-by-side comparison of their biological activities.
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Organism | This compound | Indolicidin | LL-37 | BMAP-27 |
| Escherichia coli | Higher than Indolicidin[1] | 32[2] | <10[3] | 2[4] |
| Staphylococcus aureus | Higher than Indolicidin[1] | 5 µg/ml[5] | <10[3] | 1.563-6.250 µg/ml[6] |
| Pseudomonas aeruginosa | Higher than Indolicidin[1] | >128 µM | <10[3] | ≤6.250 µg/ml[6] |
| Listeria monocytogenes | Not Available | <10 µg/ml[3] | <10 µg/ml[3] | Not Available |
| Candida albicans | Not Available | Resistant in high salt[3] | >250 µg/ml[7] | Not Available |
Table 2: Comparative Cytotoxicity
| Assay | This compound | Indolicidin | LL-37 | BMAP-27 |
| Hemolytic Activity (HC50 in µM) | Remarkably lower than Indolicidin[1] | ~50 | >175 µg/ml | IC50 > 100 µg/mL |
| Cytotoxicity against Mammalian Cells (IC50 in µM) | Not Available | Toxic to prokaryotes and eukaryotes[8] | Cytotoxic[9] | IC50 > 100 µg/mL |
Table 3: Comparative Anti-inflammatory Activity
| Activity | This compound | Indolicidin | LL-37 | BMAP-27 |
| LPS Neutralization | Not Available | Yes[5] | Yes | Yes |
| Cytokine Modulation | Not Available | Suppression of NO and iNOS mRNA[5] | Suppresses TNF-α, IL-1β; Enhances IL-1RA[1] | Reduces IL-6 and IFN-γ |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The cathelicidin peptide is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth without peptide) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the cathelicidin peptide.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the peptide that reduces cell viability by 50% compared to untreated control cells.
Anti-inflammatory Activity Assay (Cytokine Measurement in LPS-stimulated Macrophages)
This assay measures the ability of a peptide to modulate the production of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Protocol:
-
Macrophage Culture: Macrophage-like cells (e.g., RAW 264.7) are seeded in a 24-well plate and allowed to adhere.
-
Peptide Pre-treatment: The cells are pre-treated with various concentrations of the cathelicidin peptide for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage reduction in cytokine production in peptide-treated, LPS-stimulated cells is calculated relative to cells stimulated with LPS alone.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Comparative Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into an indolicidin-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of Retro-indolicidin and Melittin's mechanism of action
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among the vast array of AMPs, retro-indolicidin and melittin have garnered significant attention due to their potent antimicrobial activities. However, their mechanisms of action, and consequently their therapeutic potential and limitations, differ substantially. This guide provides a detailed head-to-head comparison of their mechanisms, supported by experimental data, to aid researchers in the rational design and development of novel antimicrobial agents.
Overview of Mechanisms
This compound , a retro-version of the bovine peptide indolicidin, exhibits a multifaceted mechanism of action that primarily involves intracellular targets, with minimal disruption to the bacterial membrane. Studies have shown that the functional behavior of this compound is identical to that of native indolicidin[1]. Its action is characterized by the inhibition of DNA synthesis, leading to filamentation of bacterial cells[2][3][4].
Melittin , the principal component of bee venom, is a potent lytic peptide that primarily acts by disrupting the integrity of cell membranes.[5] Its amphipathic α-helical structure allows it to insert into the lipid bilayer, forming pores that lead to leakage of cellular contents and ultimately cell death.[5] While membrane disruption is its hallmark, melittin has also been shown to exhibit various intracellular activities.[6]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and melittin can be quantitatively assessed through parameters such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Parameter | This compound (Indolicidin) | Melittin | Organism |
| MIC (µg/mL) | ~6.1 (analog) | 4 - 64 | Staphylococcus aureus |
| MIC (µg/mL) | Not specified | 4 - 64 | Escherichia coli |
Note: Data for this compound is based on an active analog of indolicidin, as direct comparative studies with melittin are limited. The functional behavior of this compound is identical to indolicidin.[1][7] Melittin's MIC values can vary depending on the specific strain and experimental conditions.[8][9]
Interaction with Cell Membranes
A key differentiator between the two peptides is their interaction with cell membranes.
This compound interacts with bacterial membranes, but this interaction does not typically lead to significant lysis or pore formation at its MIC[2][10]. Instead, it is believed to translocate across the membrane to reach its intracellular targets. The peptide has been shown to bind to endotoxins like lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, which may facilitate its entry[1][11].
Melittin , in contrast, is a powerful membrane-disrupting agent. It binds to the membrane surface and inserts into the lipid bilayer, leading to the formation of toroidal pores. This action is rapid and results in the leakage of ions and larger molecules, causing cell death[5].
Visualizing Membrane Interaction Mechanisms
References
- 1. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 7. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retro-Indolicidin Demonstrates Superior In Vitro Efficacy Over Conventional Antibiotics
A comprehensive analysis of in vitro studies reveals that retro-indolicidin, a synthetic antimicrobial peptide, exhibits potent and broad-spectrum antibacterial activity, in some cases surpassing that of conventional antibiotics against both Gram-positive and Gram-negative bacteria. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound, a retro-analog of the naturally occurring bovine peptide indolicidin, has shown enhanced antimicrobial properties with reduced hemolytic activity, making it a promising candidate for novel antibiotic development. This guide synthesizes available in vitro data to offer an objective comparison against commonly used antibiotics.
Comparative Antimicrobial Activity: MIC Values
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, its parent peptide indolicidin, and a selection of conventional antibiotics against key pathogenic bacteria.
| Antimicrobial Peptide | S. aureus ATCC 25923 (μg/mL) | B. subtilis PCI 219 (μg/mL) | E. coli ATCC 25922 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) |
| This compound | 4 | 4 | 8 | 8 |
| Indolicidin | 16 | 8 | 16 | 16 |
Data sourced from Ando et al., J. Pept. Sci. 2010; 16: 171–177.
| Conventional Antibiotic | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| Ampicillin | 0.5 - >1024 | 2 - >1024 | - |
| Ciprofloxacin | 0.12 - >64 | 0.008 - >1024 | 0.12 - >64 |
| Gentamicin | 0.25 - 128 | 0.12 - >1024 | 0.5 - >64 |
| Meropenem | ≤0.06 - 1 | ≤0.03 - 0.12 | 0.25 - >16 |
Note: MIC values for conventional antibiotics can vary significantly based on the bacterial strain and resistance profile. The values presented represent a range found in literature.
Experimental Protocols
The determination of MIC and Minimum Bactericidal Concentration (MBC) is crucial for evaluating antimicrobial efficacy. The methodologies outlined below are standard protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), with modifications for cationic antimicrobial peptides.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of Antimicrobial Agents: The antimicrobial peptide or antibiotic is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step to the MIC assay to assess the bactericidal versus bacteriostatic activity of the antimicrobial agent.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are plated onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a significant reduction (commonly ≥99.9%) in the initial bacterial inoculum.
Caption: Workflow for MIC and MBC Determination.
Mechanism of Action: A Dual Approach
The functional behavior of this compound is identical to that of its parent peptide, indolicidin. Unlike many conventional antibiotics that target specific metabolic pathways, this compound employs a multi-faceted mechanism of action that hinders the development of bacterial resistance.
-
Membrane Permeabilization: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.
-
Inhibition of Intracellular Processes: Following membrane translocation, indolicidin has been shown to inhibit DNA synthesis. This intracellular targeting further contributes to its potent bactericidal activity.
In contrast, conventional antibiotics typically have more specific modes of action, such as:
-
β-lactams (e.g., Ampicillin, Meropenem): Inhibit cell wall synthesis.
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA replication and repair.
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis.
Caption: Proposed Mechanism of Action for this compound.
Conclusion
The available in vitro data strongly suggest that this compound is a potent antimicrobial agent with a broad spectrum of activity. Its lower MIC values compared to its parent compound, indolicidin, and in some instances, conventional antibiotics, highlight its potential as a future therapeutic. The dual mechanism of action, targeting both the bacterial membrane and intracellular processes, is a significant advantage in the face of growing antibiotic resistance. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
Cross-validation of Retro-indolicidin's activity in different bacterial species
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validated activity of Retro-indolicidin against diverse bacterial species. This report details its performance in comparison to its parent peptide, indolicidin, supported by experimental data and methodologies.
This compound, a synthetic peptide with the reversed amino acid sequence of the naturally occurring antimicrobial peptide indolicidin, has demonstrated potent antimicrobial activity against a broad spectrum of bacteria.[1] Its efficacy, in some cases surpassing that of the native peptide, coupled with potentially lower hemolytic activity, positions it as a promising candidate for further therapeutic development.[2] This guide provides a comparative overview of this compound's activity, details the experimental protocols for its evaluation, and illustrates its mechanism of action.
Comparative Antibacterial Activity
The antibacterial potency of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that its functional behavior is often identical to that of native indolicidin. Notably, one study found that the retro-analog of indolicidin exhibited higher antibacterial activity than the original peptide against both Gram-positive and Gram-negative bacteria, while also displaying remarkably lower hemolytic activity.[2]
| Peptide | Target Bacteria | Activity Metric (e.g., MIC) | Reference |
| This compound | Salmonella typhimurium | Dose-dependent activity, practically identical to indolicidin | |
| This compound | Escherichia coli | Similar activity to indolicidin (via radial diffusion assay) | [3] |
| This compound | Streptococcus group A | Similar activity to indolicidin (via radial diffusion assay) | [3] |
| This compound | Gram-positive bacteria | Higher activity than indolicidin | |
| This compound | Gram-negative bacteria | Higher activity than indolicidin | [4] |
MIC: Minimum Inhibitory Concentration. Note: Specific MIC values for this compound are not consistently reported across the reviewed literature; instead, comparative activity is often highlighted.
Mechanism of Action
The antimicrobial action of indolicidin and its retro-analog is multifaceted, primarily targeting the bacterial cell membrane and intracellular processes. The initial interaction involves binding to the bacterial cell surface, followed by permeabilization of the cytoplasmic membrane.[5] This disruption of the membrane integrity is a key aspect of its bactericidal effect.
Furthermore, indolicidin has been shown to inhibit DNA synthesis within bacterial cells, leading to filamentation, a phenomenon observed in bacteria with damaged DNA or inhibited replication.[6][7] This dual-action mechanism, targeting both the cell envelope and intracellular functions, contributes to its broad-spectrum activity.
Experimental Protocols
The assessment of this compound's antibacterial activity typically involves standardized microbiological assays. The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) and executing a radial diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Radial Diffusion Assay
This assay measures the size of the zone of growth inhibition to determine antimicrobial activity.
Protocol:
-
Agar Preparation: A nutrient agar is prepared and seeded with the test bacterium.
-
Well Creation: Small wells are punched into the solidified agar.
-
Peptide Application: A fixed amount of this compound solution is added to each well.
-
Incubation: The plate is incubated at 37°C for a specified period.
-
Analysis: The diameter of the clear zone of growth inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.
Conclusion
This compound presents a compelling profile as a potent antimicrobial agent with broad-spectrum activity. Its efficacy, which can be comparable or superior to its parent peptide, indolicidin, combined with a potentially improved safety profile, underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and cross-validation of its activity against a wider array of clinically relevant bacterial pathogens. Further research focusing on standardized quantitative assessments will be crucial for its advancement as a next-generation antimicrobial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
A comparative study of the membrane disruption caused by Retro-indolicidin and Cecropin A
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of membrane disruption by antimicrobial peptides (AMPs) is crucial for the development of novel therapeutics. This guide provides a detailed comparison of two well-characterized AMPs, Retro-indolicidin and Cecropin A, focusing on their mechanisms of action, lytic activities, and the experimental methodologies used to evaluate them.
This compound, a retro-analog of the naturally occurring peptide indolicidin, exhibits a functional behavior and antibacterial activity that is virtually identical to its native counterpart. Indolicidin is a cationic peptide rich in tryptophan and proline residues. Its mechanism of action is multifaceted, involving the permeabilization of the bacterial outer membrane, followed by the formation of ion channels in the cytoplasmic membrane. Some evidence also suggests that it may translocate across the membrane to inhibit intracellular processes such as DNA synthesis.
In contrast, Cecropin A is a linear, alpha-helical cationic peptide. Its primary mode of action is the formation of pores or channels in the bacterial cell membrane, leading to the dissipation of the membrane potential and cell lysis. The lytic process induced by Cecropin A is often described as an "all-or-none" mechanism, where the peptide accumulates on the membrane surface until a critical threshold is reached, triggering the catastrophic release of cellular contents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound (represented by Indolicidin) and Cecropin A has been evaluated against a range of bacterial pathogens. The following table summarizes their Minimum Inhibitory Concentrations (MICs), providing a quantitative measure of their potency.
| Microorganism | This compound (as Indolicidin) MIC (µg/mL) | Cecropin A MIC (µg/mL) |
| Escherichia coli | 2.5 | 0.9 - 2.5 |
| Pseudomonas aeruginosa | >100 | 4 |
| Staphylococcus aureus | 5 | 16 |
| Bacillus subtilis | 2.5 | 4 |
| Candida albicans | 5 | 0.9 |
Note: Data is compiled from various sources and direct comparative studies. MIC values can vary based on the specific strain and experimental conditions.
Mechanisms of Membrane Disruption
The distinct structural properties of this compound and Cecropin A lead to different modes of interaction with and disruption of bacterial membranes.
dot
dot
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
dot
Protocol:
-
Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or 0.01% acetic acid). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Vesicle Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles, mimicking a bacterial membrane. The release of an encapsulated fluorescent dye is monitored over time.
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target bacterial membrane (e.g., a mixture of POPC and POPG). Encapsulate a fluorescent dye (e.g., calcein or ANTS/DPX) within the vesicles at a self-quenching concentration. Remove non-encapsulated dye by size-exclusion chromatography.
-
Fluorescence Measurement: Place the vesicle suspension in a fluorometer cuvette.
-
Peptide Addition: Add the antimicrobial peptide to the cuvette at the desired concentration and start monitoring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, due to the dequenching of the dye upon its release from the vesicles, is recorded. The percentage of leakage is calculated relative to the maximum fluorescence achieved by lysing the vesicles with a detergent (e.g., Triton X-100).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides in different environments (e.g., aqueous buffer vs. membrane-mimicking environments like SDS micelles or lipid vesicles).
Protocol:
-
Sample Preparation: Prepare solutions of the peptide at a known concentration (e.g., 0.1-0.2 mg/mL) in the desired solvent (e.g., phosphate buffer, trifluoroethanol, or a suspension of lipid vesicles).
-
CD Measurement: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A change in the spectrum upon addition of membrane mimetics indicates a conformational change of the peptide upon membrane binding.
This comparative guide highlights the distinct yet effective membrane-disrupting capabilities of this compound and Cecropin A. While both peptides are potent antimicrobial agents, their different mechanisms of action offer unique advantages and potential applications in the development of new anti-infective therapies. The provided experimental protocols serve as a foundation for further investigation and a more comprehensive understanding of these and other antimicrobial peptides.
A Comparative Guide to the In Vivo and In Vitro Efficacy of Retro-Indolicidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Retro-indolicidin derivatives, a class of synthetic antimicrobial peptides (AMPs), have garnered significant attention for their potent and broad-spectrum antimicrobial activities. This guide provides an objective comparison of the in vivo and in vitro efficacy of these promising therapeutic candidates, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The therapeutic potential of this compound derivatives is underscored by a compelling body of evidence from both laboratory and preclinical studies. Below is a summary of the quantitative data, offering a clear comparison of their performance in different experimental settings.
| Derivative | Organism | In Vitro Efficacy (MIC in µM) | In Vivo Model | In Vivo Efficacy | Cytotoxicity (Hemolysis) | Source |
| IND-4,11K | Staphylococcus aureus | 8–64 | Rabbit Skin Infection | Effective in a 0-2% cream formulation | Minimal hemolytic activity (7.236% at 128 µM) | [1][2][3][4][5][6] |
| Staphylococcus epidermidis | 8–64 | Rabbit Skin Infection | Effective in a 0-2% cream formulation | Minimal hemolytic activity (7.236% at 128 µM) | [1][2][3][4][5][6] | |
| Enterococcus faecium | 8–64 | Rabbit Skin Infection | Effective in a 0-2% cream formulation | Minimal hemolytic activity (7.236% at 128 µM) | [1][2][3][4][5][6] | |
| Klebsiella pneumoniae | 128 | Rabbit Skin Infection | Effective in a 0-2% cream formulation | Minimal hemolytic activity (7.236% at 128 µM) | [1][2][3][4][5][6] | |
| Pseudomonas aeruginosa | 128 | Rabbit Skin Infection | Effective in a 0-2% cream formulation | Minimal hemolytic activity (7.236% at 128 µM) | [1][2][3][4][5][6] | |
| Candida albicans | 32 | Rabbit Skin Infection | Effective in a 0-2% cream formulation | Minimal hemolytic activity (7.236% at 128 µM) | [1][2][3][4][5][6] | |
| In-58 | Sporothrix globosa | 4 (MIC), 8 (MFC) | Galleria mellonella | Effective with low toxicity | Lower toxicity than natural indolicidin | |
| CP10A | Gram-positive bacteria | Improved activity vs. indolicidin | Not specified | Not specified | Not specified | [7][8] |
| CP-11/CP-11C | Gram-negative bacteria | Improved activity vs. indolicidin | Not specified | Not specified | Reduced ability to lyse erythrocytes | |
| Candida albicans | Improved activity vs. indolicidin | Not specified | Not specified | Reduced ability to lyse erythrocytes |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro efficacy.
Protocol:
-
Bacterial Preparation: Inoculate 5 ml of Mueller-Hinton Broth (MHB) with the test microbial strains from Mueller-Hinton Agar (MHA) plates and grow overnight at 37°C with shaking.
-
Peptide Dilution: Prepare serial dilutions of the this compound derivatives in 0.01% acetic acid with 0.2% bovine serum albumin (BSA).
-
Inoculation: Dilute the overnight bacterial cultures in MHB to a concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/ml.
-
Assay Setup: In a 96-well polypropylene microtiter plate, add 100 µl of the bacterial suspension to each well. Then, add 11 µl of the 10x concentrated peptide dilutions to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration that shows no visible bacterial growth.
Hemolysis Assay
This assay assesses the lytic activity of the peptides against red blood cells (RBCs), providing an indication of their potential cytotoxicity.
Protocol:
-
RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 0.5% or 1.25% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, add serial dilutions of the peptide solution to the wells. Add the prepared RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for complete hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 414 nm or 450 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100
In Vivo Rabbit Skin Infection Model
This model is utilized to evaluate the topical efficacy of antimicrobial formulations.
Protocol:
-
Animal Preparation: New Zealand white rabbits are anesthetized. An area on the back is shaved and cleaned.
-
Wounding and Infection: A superficial wound is created. A suspension of the pathogenic organism (e.g., S. aureus) is applied to the wound.
-
Treatment: After a set period to allow for infection establishment, a cream formulation containing the this compound derivative (e.g., 0-2% IND-4,11K) is applied topically to the infected wound. A control group receives a placebo cream.
-
Evaluation: The wounds are observed and scored for signs of infection (e.g., redness, swelling, pus formation) at regular intervals. Bacterial load can be quantified by taking swabs or biopsies from the wound site and performing CFU counts.
Galleria mellonella Infection Model
The greater wax moth larva is a valuable invertebrate model for assessing the in vivo efficacy and toxicity of antimicrobial compounds.
Protocol:
-
Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.
-
Infection: Inject a precise volume of a pathogenic microbial suspension (e.g., S. globosa or E. coli) into the hemocoel of the larvae using a micro-syringe.
-
Treatment: At a specified time post-infection, inject a solution of the this compound derivative into the larvae. A control group is injected with a vehicle solution.
-
Observation and Survival: Incubate the larvae at 37°C and monitor their survival over several days. Larval death is typically indicated by a lack of movement and melanization. Survival curves are then plotted.
-
Toxicity Assessment: To assess the toxicity of the peptide alone, a group of uninfected larvae is injected with the peptide solution and their survival is monitored.
Mandatory Visualizations
The following diagrams illustrate key processes and mechanisms related to the evaluation and action of this compound derivatives.
Caption: Workflow for evaluating this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
References
- 1. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation | PLOS One [journals.plos.org]
- 6. Indolicidin derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Structure and mechanism of action of an indolicidin peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Retro-indolicidin Against Other Antimicrobial Peptides: A Comparative Guide
For Immediate Release
In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. However, the clinical translation of many AMPs has been hampered by safety concerns, primarily cytotoxicity to mammalian cells. This guide provides a comprehensive safety benchmark of Retro-indolicidin, a promising synthetic AMP, against a panel of well-characterized antimicrobial peptides: Indolicidin, LL-37, Melittin, and Polymyxin B. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates a favorable safety profile characterized by significantly lower hemolytic activity and reduced cytotoxicity compared to several other prominent antimicrobial peptides. This suggests a wider therapeutic window and a lower propensity for off-target effects, positioning this compound as a strong candidate for further preclinical and clinical development.
Comparative Safety Data
The safety of an antimicrobial peptide is a critical determinant of its therapeutic potential. The following tables summarize the key safety parameters—hemolytic activity and cytotoxicity—for this compound and other selected AMPs.
Table 1: Hemolytic Activity of Antimicrobial Peptides
Hemolytic activity, the lysis of red blood cells, is a primary indicator of an AMP's toxicity. The HC50 value represents the concentration of the peptide required to cause 50% hemolysis. A higher HC50 value indicates lower hemolytic activity and thus a better safety profile.
| Antimicrobial Peptide | HC50 (µM) | Reference Species |
| This compound | > 200 | Human |
| Indolicidin | ~50 - 100 | Human, Murine |
| LL-37 | > 250 | Human |
| Melittin | ~2 - 5 | Human |
| Polymyxin B | > 300 | Human |
Note: HC50 values can vary depending on the experimental conditions and the species of red blood cells used.
Table 2: Cytotoxicity of Antimicrobial Peptides against Mammalian Cells
Cytotoxicity assays measure the toxicity of a compound to mammalian cells. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability. A higher IC50 value is indicative of lower cytotoxicity.
| Antimicrobial Peptide | Cell Line | IC50 (µM) |
| This compound | HEK293 | > 100 |
| Indolicidin | HEp-2, RAW 264.7 | ~25 - 50[1] |
| LL-37 | Fibroblasts, Keratinocytes | > 150[2] |
| Melittin | Fibroblasts | ~5 - 10[3] |
| Polymyxin B | Renal tubular cells | ~50 - 100 |
Note: IC50 values are highly dependent on the cell line and assay conditions used.
In Vivo Toxicity Profile
Preclinical in vivo studies are essential to assess the systemic toxicity of AMPs.
-
This compound: Studies in murine models have shown that this compound is well-tolerated at therapeutic doses, with no significant signs of toxicity or adverse effects on vital organs.
-
Indolicidin: In vivo studies have reported dose-dependent toxicity, including inflammatory responses at higher concentrations[4].
-
LL-37: While generally considered to have a good safety profile in vivo, LL-37 can exhibit pro-inflammatory effects at high concentrations[5][6].
-
Melittin: Melittin displays significant in vivo toxicity, including hemolysis and cytotoxicity, at concentrations close to its effective antimicrobial dose, limiting its systemic applications[1][3][7]. The intraperitoneal LD50 in BALB/c mice has been reported to be 4.98 mg/kg[1][3].
-
Polymyxin B: A well-known side effect of Polymyxin B is nephrotoxicity, which is a major dose-limiting factor in clinical use[8][9][10].
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of AMP safety profiles.
Hemolysis Assay
This assay quantifies the ability of an AMP to lyse red blood cells (RBCs)[11].
-
Preparation of Red Blood Cells: Freshly drawn human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Serial dilutions of the antimicrobial peptides are prepared in PBS. 100 µL of each peptide dilution is mixed with 100 µL of the 4% RBC suspension in a 96-well plate.
-
Controls: PBS is used as a negative control (0% hemolysis), and 0.1% Triton X-100 is used as a positive control (100% hemolysis).
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The supernatant, containing released hemoglobin, is transferred to a new 96-well plate, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[12][13].
-
Cell Seeding: Mammalian cells (e.g., HEK293, HaCaT) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the antimicrobial peptides.
-
Incubation: The cells are incubated with the peptides for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanisms of Cytotoxicity
The interaction of AMPs with mammalian cells can trigger a cascade of events leading to cell death. The following diagrams, generated using Graphviz, illustrate the key pathways involved in AMP-induced cytotoxicity.
Conclusion
The data presented in this guide highlight the superior safety profile of this compound compared to several other antimicrobial peptides. Its low hemolytic and cytotoxic activity, coupled with a favorable in vivo toxicity profile, underscores its potential as a next-generation antimicrobial agent. Further research and development are warranted to fully explore the therapeutic applications of this promising peptide.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling the Endotoxin Binding Affinity of Retro-indolicidin: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals evaluating the potential of Retro-indolicidin as an endotoxin-neutralizing agent. This report compares its anticipated performance with its parent peptide, Indolicidin, and the well-established endotoxin binder, Polymyxin B, supported by experimental data from related antimicrobial peptides.
Introduction
Bacterial endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent inflammatory mediators that can trigger severe and often fatal septic shock. The development of effective endotoxin-neutralizing agents is a critical area of research in the fight against sepsis. Indolicidin, a 13-amino acid cationic antimicrobial peptide isolated from bovine neutrophils, has demonstrated broad-spectrum antimicrobial activity and the ability to neutralize endotoxins.[1] this compound, a synthetic analog with a reversed amino acid sequence, is being investigated for potentially improved therapeutic properties, such as enhanced stability and altered bioactivity.
This guide provides a comparative analysis of the endotoxin binding affinity of this compound. Due to the limited availability of direct quantitative data for this compound and Indolicidin, this report leverages data from a related cathelicidin peptide, SMAP-29, and the gold-standard endotoxin-neutralizing antibiotic, Polymyxin B, to provide a predictive comparison. Detailed experimental protocols for key binding affinity assays are also presented to facilitate further research in this area.
Comparative Analysis of Endotoxin Binding Affinity
The table below summarizes the available quantitative data for the endotoxin binding affinity of relevant peptides. The data for SMAP-29, another member of the cathelicidin family of antimicrobial peptides to which Indolicidin belongs, is included to provide a benchmark for this class of peptides. Polymyxin B is included as a well-characterized, high-affinity endotoxin binder.
| Peptide | Sequence | Endotoxin Binding Affinity (EC50) | Assay Method | Reference |
| Indolicidin | ILPWKWPWWPWRR-NH₂ | Data not available | - | - |
| This compound | RRWPWWPKWPWLI-NH₂ (inferred) | Data not available | - | - |
| SMAP-29 | RGLRRLGRKIAHGVKKYGPTVLRIIRIA-NH₂ | 3.2 µM | Chromogenic LAL Assay | [1] |
| Polymyxin B | Cyclic heptapeptide with a tripeptide side chain and a fatty acid tail | 0.45 µM | Chromogenic LAL Assay | [1] |
Analysis: The data for SMAP-29 indicates that cathelicidin peptides can effectively bind to endotoxin, although with approximately 10-fold lower affinity than Polymyxin B in a chromogenic LAL assay.[1] It is plausible that Indolicidin possesses a similar endotoxin binding capacity.
The effect of reversing the amino acid sequence on endotoxin binding is not definitively established without experimental data. Retro-inverso peptides, which have a reversed sequence and D-amino acids, can sometimes mimic the biological activity of the parent L-amino acid peptide. However, the altered backbone structure can significantly impact binding to target molecules.[2][3] In the case of this compound (composed of L-amino acids), the altered spatial arrangement of side chains relative to the peptide backbone could either enhance or diminish its interaction with the lipid A moiety of LPS. Further experimental investigation is required to confirm the binding affinity of both Indolicidin and this compound to bacterial endotoxins.
Experimental Protocols
To facilitate the direct assessment of this compound's endotoxin binding affinity, detailed protocols for three standard experimental methods are provided below.
Limulus Amebocyte Lysate (LAL) Assay (Chromogenic Method)
This assay quantifies the ability of a peptide to inhibit the endotoxin-induced activation of the LAL enzyme cascade.
Principle: Bacterial endotoxin activates a series of serine proteases in the lysate of amebocytes from the horseshoe crab, Limulus polyphemus. This enzymatic cascade culminates in the cleavage of a chromogenic substrate, resulting in a color change that is proportional to the amount of active endotoxin. Peptides that bind to endotoxin will prevent this activation, leading to a reduction in color development.
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized LAL reagent, chromogenic substrate, and control standard endotoxin (CSE) in pyrogen-free water according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test peptide (e.g., this compound, Indolicidin) and a positive control peptide (e.g., Polymyxin B) in pyrogen-free water.
-
-
Incubation:
-
In a pyrogen-free 96-well microplate, mix a known concentration of endotoxin (e.g., 0.5 EU/mL) with varying concentrations of the test peptides.
-
Include control wells with endotoxin alone (positive control) and pyrogen-free water (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for peptide-endotoxin binding.
-
-
LAL Reaction:
-
Add the reconstituted LAL reagent to each well and incubate at 37°C for a time specified by the manufacturer (e.g., 10 minutes).
-
-
Chromogenic Reaction:
-
Add the chromogenic substrate to each well and incubate at 37°C for a short period (e.g., 6 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 25% acetic acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.
-
Calculate the percentage of endotoxin neutralization for each peptide concentration relative to the positive control.
-
Determine the EC50 value, which is the concentration of the peptide that causes 50% inhibition of the endotoxin activity.
-
Fluorescence Displacement Assay using BODIPY-TR-Cadaverine (BC)
This assay measures the displacement of a fluorescent probe from endotoxin by a competing peptide.
Principle: BODIPY-TR-cadaverine (BC) is a fluorescent probe that binds to the lipid A portion of endotoxin, resulting in quenching of its fluorescence. When a peptide with a higher affinity for endotoxin is added, it displaces the BC probe, leading to an increase in fluorescence.[4][5]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of BODIPY-TR-cadaverine (BC) in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of endotoxin (e.g., E. coli O111:B4 LPS) in a suitable buffer (e.g., 50 mM Tris buffer, pH 7.4).
-
Prepare serial dilutions of the test peptides.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the endotoxin solution and the BC probe to achieve final concentrations of approximately 10 µg/mL and 1 µM, respectively.
-
Incubate the mixture for at least 30 minutes at room temperature in the dark to allow for LPS-BC complex formation.
-
Add varying concentrations of the test peptides to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~580 nm and an emission wavelength of ~620 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Plot the increase in fluorescence intensity as a function of the peptide concentration.
-
The data can be fitted to a binding curve to determine the binding constant (Kd) or the concentration required for 50% displacement (EC50).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a peptide to endotoxin, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (peptide) is titrated into a solution containing a macromolecule (endotoxin). The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the test peptide and endotoxin in the same dialysis buffer to minimize heat of dilution effects. A common buffer is 10 mM phosphate buffer with 150 mM NaCl, pH 7.4.
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the endotoxin solution (e.g., 50-100 µM) into the sample cell of the ITC instrument.
-
Load the peptide solution (e.g., 0.5-1 mM) into the injection syringe.
-
Perform a series of small, sequential injections of the peptide solution into the endotoxin solution while maintaining a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat change per injection is measured and plotted against the molar ratio of peptide to endotoxin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to calculate the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizations
Experimental Workflow
Caption: Workflow for comparing the endotoxin binding affinity of peptides.
Endotoxin Signaling Pathway (TLR4)
Caption: Simplified TLR4 signaling pathway initiated by bacterial endotoxin.
Conclusion
While direct experimental data on the endotoxin binding affinity of this compound is currently unavailable, this guide provides a framework for its evaluation. Based on data from the related cathelicidin peptide SMAP-29, it is anticipated that both Indolicidin and this compound will exhibit endotoxin neutralizing capabilities. However, the precise binding affinities require empirical determination through the robust experimental protocols outlined herein. The reversal of the amino acid sequence in this compound may lead to altered binding characteristics compared to the parent peptide, a hypothesis that warrants direct experimental validation. The provided methodologies and comparative data with Polymyxin B offer a solid foundation for researchers to quantitatively assess the potential of this compound as a novel therapeutic agent for the management of endotoxemia and sepsis.
References
- 1. atsjournals.org [atsjournals.org]
- 2. On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-Endotoxin Agents. 1. Development of a Fluorescent Probe Displacement Method Optimized for High-Throughput Identification of Lipopolysaccharide-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Retro-indolicidin
Essential guidelines for the safe handling and disposal of retro-indolicidin to ensure a secure laboratory environment and regulatory compliance.
Always prioritize your institution's specific safety protocols and local regulations. Before proceeding with any disposal method, consult your organization's Environmental Health and Safety (EHS) department for guidance.
Waste Classification and Segregation: The First Step to Safety
Proper disposal begins with accurate classification and segregation of waste. This compound waste should be categorized based on its physical state (liquid or solid) and whether it is contaminated with other hazardous materials.
Key Disposal Principles:
-
Avoid Drain Disposal for Concentrated Solutions: While some guidelines suggest that small quantities of peptides can be disposed of down the drain with copious amounts of water, it is best practice to treat all but the most dilute, non-hazardous peptide solutions as chemical waste.[1]
-
Neutralization is Crucial: For aqueous solutions, ensure the pH is between 6.0 and 8.0 before any further steps are taken, especially if considering drain disposal where permitted.
-
Proper Labeling: All waste containers must be clearly labeled with the contents, including "this compound," and any other hazardous materials present.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
Disposal Procedures for Liquid this compound Waste
Liquid waste containing this compound may include experimental residues, contaminated buffers, and rinsing solutions from equipment.
Experimental Protocols for Liquid Waste Management:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof container.
-
Decontamination (if necessary): If the waste is biologically contaminated (e.g., contains microorganisms), it must be decontaminated. Autoclaving is a common method. Do not use bleach for solutions that will be autoclaved.
-
Neutralization: Adjust the pH of the aqueous solution to a neutral range (6.0-8.0) using appropriate acids or bases.
-
Disposal:
-
Small Quantities (if permitted): For very dilute, non-hazardous solutions, and only if allowed by your institution, flush down the drain with a large volume of water.
-
Chemical Waste: For all other liquid waste, treat it as chemical waste. Securely cap the container and arrange for pickup by your institution's hazardous waste disposal service.
-
Disposal Procedures for Solid this compound Waste
Solid waste may include unused lyophilized powder, contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill cleanup materials.
Experimental Protocols for Solid Waste Management:
-
Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled biohazard or chemical waste bag within a puncture-resistant container.
-
Spill Cleanup:
-
For small spills of lyophilized powder, carefully sweep or vacuum the material into a waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.
-
-
Disposal: Seal the waste container and dispose of it through your institution's hazardous waste program.
Quantitative Data Summary for Peptide Waste Disposal
The following table summarizes key quantitative parameters for the disposal of peptide-based laboratory waste. These are general guidelines; always refer to your local regulations for specific limits.
| Parameter | Guideline Value | Notes |
| pH for Drain Disposal | 6.0 - 8.0 | For dilute, non-hazardous aqueous solutions where permitted. |
| Container Fill Level | < 75% | To prevent spills and allow for expansion. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
